molecular formula C5H8N4 B1319487 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine CAS No. 233278-56-3

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1319487
CAS No.: 233278-56-3
M. Wt: 124.14 g/mol
InChI Key: DXJKRLHHCGXHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine (CAS 233278-56-3) is a piperazine-fused triazole derivative supplied at a purity of 98.00% . This compound serves as a valuable chemical intermediate and a privileged scaffold in drug discovery . The triazolopyrazine core is recognized as a medicinally relevant building block, providing researchers with quick and efficient access to a diverse range of target derivatives for the construction of focused small-molecule libraries . Such libraries are essential for high-throughput screening in the development of new therapeutic agents. Fused triazole heterocycles based on this platform are the subject of extensive research due to the challenges and opportunities they present in medicinal chemistry . This product is intended for research purposes as a key synthetic brick. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the available safety data sheets prior to handling.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-9-5(3-6-1)7-4-8-9/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJKRLHHCGXHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=N2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593463
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233278-56-3
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic system, 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine, represents a significant scaffold in medicinal chemistry. Its derivatives have garnered considerable attention for their potential therapeutic applications, including as antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the basic properties of the parent compound and its key derivatives, detailed experimental protocols for their synthesis, and an exploration of their biological significance. The information is presented to support further research and development efforts in harnessing the therapeutic potential of this versatile chemical core.

Core Properties of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and Its Derivatives

The fundamental physicochemical properties of the unsubstituted 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine are not extensively reported in publicly available literature, with research predominantly focusing on its substituted analogues. This section compiles the available data for the parent compound and its more widely studied derivatives to provide a comparative overview.

Physicochemical Data

Quantitative data for the parent compound and its key derivatives are summarized in the tables below. It is important to note the distinction between the unsubstituted parent molecule and its substituted forms, as the modifications significantly influence the physicochemical properties.

Property5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine
Molecular Formula C₅H₈N₄[1]
Molecular Weight 124.14 g/mol [1]
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature
Solubility Data not available in searched literature
pKa Data not available in searched literature
Property3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine hydrochloride5,6,7,8-Tetrahydro-2-(trifluoromethyl)[2][3][4]triazolo[1,5-a]pyrazine
Molecular Formula C₆H₈ClF₃N₄[5]C₆H₇F₃N₄[6]
Molecular Weight 228.60 g/mol [5]192.14 g/mol [6]
Melting Point 229–232 °C (for a related derivative)[2]Data not available in searched literature
Solubility Soluble in DMSO, PEG300, Tween-80, and Saline mixtures.[7]Data not available in searched literature
Spectroscopic Data
Spectroscopy Data for Derivatives
¹H NMR For a tryptophan-conjugated derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine (in DMSO-d6) δ: 10.86 (1H, s), 7.42 (1H, t, J1 = 8.0 Hz, J2 = 8.0 Hz), 7.12–7.23 (2H, m), 6.84–6.96 (2H, m), 4.63–4.75 (3H, m), 3.72–4.07 (3H, m), 2.94–3.20 (3H, m), 1.35 (9H, s).[2]
¹³C NMR For a tryptophan-conjugated derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine (in DMSO-d6) δ: 28.0 (3C), 28.7, 33.2, 47.7, 49.8, 57.5, 80.1, 109.1, 112.5, 118.0, 118.9, 120.4, 122.5, 125.1, 127.6, 137.0, 143.9, 153.0, 155.6, 171.4.[2]
Mass Spec. ESI-MS (m/z) for a tryptophan-conjugated derivative of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine: calculated for C₂₂H₂₆F₃N₆O₃, [M+H]⁺: 479.48; found 479.34.[2]

Synthesis and Experimental Protocols

While a specific protocol for the unsubstituted 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine is not detailed in the reviewed literature, the synthesis of its derivatives, particularly the 3-(trifluoromethyl) hydrochloride salt, is well-documented. This process typically involves a multi-step reaction sequence.

General Synthesis Workflow

The synthesis of substituted 5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazines often follows a pathway involving the formation of a key intermediate which is then cyclized and further modified. A generalized workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization and Reduction cluster_3 Salt Formation 2-chloropyrazine 2-chloropyrazine Step 1 Reaction with Hydrazine Hydrate 2-chloropyrazine->Step 1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Step 1 Intermediate_2 2-hydrazinylpyrazine Step 1->Intermediate_2 Step 2 Acylation Intermediate_2->Step 2 Trifluoroacetic anhydride Trifluoroacetic anhydride Trifluoroacetic anhydride->Step 2 Intermediate_4 Acylated Hydrazine Step 2->Intermediate_4 Step 3 Cyclization & Reduction (e.g., with Pd/C, H2) Intermediate_4->Step 3 Product 3-(trifluoromethyl)-5,6,7,8- tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Step 3->Product Step 4 Salt Formation Product->Step 4 HCl_solution Ethanol solution of HCl HCl_solution->Step 4 Final_Product Hydrochloride Salt Step 4->Final_Product

Caption: Generalized synthesis workflow for a substituted tetrahydrotriazolo[4,3-a]pyrazine.

Detailed Protocol for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine Hydrochloride

This protocol is based on a patented synthesis method and provides a detailed procedure for obtaining a key intermediate in the synthesis of various therapeutic agents.[3]

Step 1: Synthesis of 2-hydrazinylpyrazine

  • To a reaction vessel, add ethanol and hydrazine hydrate.

  • Slowly add 2-chloropyrazine dropwise while maintaining the reaction temperature.

  • Adjust the pH of the reaction mixture to 6.

  • Purify the mixture to remove impurities and isolate the 2-hydrazinylpyrazine intermediate.

Step 2: Acylation and Cyclization Precursor Formation

  • In a separate vessel, add chlorobenzene and trifluoroacetic anhydride.

  • Add the 2-hydrazinylpyrazine from Step 1 to this mixture with stirring.

  • Heat the reaction mixture and add methanesulfonic acid.

  • Reflux the solution to distill off trifluoroacetic acid.

  • After the reaction is complete, concentrate the solution under reduced pressure until dry.

  • Adjust the pH to 12 and separate the organic phase to obtain the acylated intermediate.

Step 3: Reduction

  • In a high-pressure kettle under a nitrogen atmosphere, add palladium on carbon (Pd/C) and an ethanol solution of the product from Step 2.

  • Allow the reaction to proceed under pressure.

  • After the reaction is complete, filter the mixture, wash the solid, and concentrate the filtrate.

Step 4: Hydrochloride Salt Formation

  • Mix the residue from Step 3 with an ethanol solution of hydrogen chloride.

  • Allow the mixture to react to form a precipitate.

  • Separate the precipitate by filtration, wash, and dry to a constant weight to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazol[4,3-a] pyrazine hydrochloride.[3]

Biological Activity and Potential Applications

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. While specific studies on the unsubstituted parent compound are limited, the broader class of triazolopyrazines has been investigated for various therapeutic applications.

Derivatives of this scaffold have been explored for their potential as:

  • Antibacterial agents: Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity.[2]

  • Anticancer agents: The structural similarity of triazolo-fused pyrazines to purine nucleosides suggests their potential as antimetabolites in cancer therapy.

  • Enzyme inhibitors: The trifluoromethyl derivative of tetrahydrotriazolo[4,3-a]pyrazine is a key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3]

No specific signaling pathways involving the direct action of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine have been elucidated in the reviewed literature. The biological effects observed are generally attributed to the actions of its more complex derivatives on specific molecular targets.

Conclusion

5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine serves as a valuable and versatile core structure for the development of novel therapeutic agents. While comprehensive data on the parent compound is scarce, the extensive research into its derivatives highlights the significant potential of this chemical family. The synthetic protocols and property data compiled in this guide are intended to facilitate further exploration and optimization of this scaffold for drug discovery and development, encouraging deeper investigation into its biological mechanisms and therapeutic applications. Further research is warranted to fully characterize the physicochemical and biological properties of the unsubstituted parent compound.

References

An In-depth Technical Guide on the Chemical and Biological Profile of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of the heterocyclic scaffold, 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine. The document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering detailed data, experimental insights, and visualizations of its structural and functional characteristics.

Core Chemical Structure and Identifiers

5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine is a fused heterocyclic system composed of a triazole ring fused to a pyrazine ring. The tetrahydro- prefix indicates that the pyrazine ring is fully saturated. The "[1,5-a]" designation specifies the fusion pattern of the two rings.

Below is a visualization of the core chemical structure:

Caption: Chemical structure of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Table 1: Chemical Identifiers for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

IdentifierValue
IUPAC Name 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine[4]
Canonical SMILES C1CN2C(=NC=N2)CN1
InChI InChI=1S/C5H8N4/c1-2-9-5(3-6-1)7-4-8-9/h4,6H,1-3H2
InChIKey DXJKRLHHCGXHMB-UHFFFAOYSA-N
Molecular Formula C5H8N4[4]
Molecular Weight 124.14 g/mol [4]
CAS Number 233278-56-3[4]

Physicochemical Properties

The physicochemical properties of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine have been computationally predicted and are summarized in the table below. These properties are crucial for assessing its drug-likeness and pharmacokinetic profile.

Table 2: Computed Physicochemical Properties of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

PropertyValue
XLogP3-AA -0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 124.074896272 Da
Monoisotopic Mass 124.074896272 Da
Topological Polar Surface Area 42.7 Ų
Heavy Atom Count 9

Note: The data in this table is based on computational models from PubChem and may differ from experimental values.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride

This synthesis is presented as a representative example of the chemical methodologies employed for this scaffold.

G start 2-Chloropyrazine + Hydrazine Hydrate step1 Reaction in Ethanol, pH adjustment to 6 start->step1 intermediate1 Intermediate 2-hydrazinylpyrazine step1->intermediate1 step2 Reaction with Trifluoroacetic anhydride in Chlorobenzene with Methanesulfonic acid intermediate1->step2 intermediate2 Intermediate 4 step2->intermediate2 step3 Hydrogenation with Pd/C in Ethanol intermediate2->step3 product 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine step3->product final_step Treatment with HCl in Ethanol product->final_step final_product Final Product (Hydrochloride salt) final_step->final_product G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action and Inhibition cluster_2 Downstream Effects of Increased Active Incretins Food Food Intake Gut Gut L-cells Food->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha Inactive Inactive GLP-1 & GIP DPP4->Inactive Inhibitor 5,6,7,8-Tetrahydrotriazolo [1,5-a]pyrazine Scaffold (e.g., in Sitagliptin) Inhibitor->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas_beta->Insulin Glucose_uptake ↑ Glucose Uptake (Muscle, Adipose tissue) Insulin->Glucose_uptake Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Hepatic_glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_glucose Blood_glucose ↓ Blood Glucose Glucose_uptake->Blood_glucose Hepatic_glucose->Blood_glucose

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental protocols, and illustrating the general workflow for its study.

Molecular Properties and Identification

5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₈N₄.[1] Its chemical structure consists of a fused triazole and pyrazine ring system. The molecular weight and other key identifiers are summarized in the table below.

PropertyValue
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol [1]
IUPAC Name 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine[1]
CAS Number 233278-56-3[1]
SMILES C1CN2C(=NC=N2)CN1[1]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of triazolopyrazine derivatives, based on established research.

Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

A derivative of the core compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[4] A representative synthesis protocol is as follows:

Materials:

  • Ethanol

  • Hydrazine hydrate

  • 2-Chloropyrazine

  • Chlorobenzene

  • Trifluoroacetic anhydride

  • Methanesulfonic acid

  • Palladium on carbon (Pd/C)

  • Ethanol solution of hydrogen chloride

Procedure:

  • Step 1: Formation of 2-hydrazinopyrazine. To a solution of ethanol and hydrazine hydrate, 2-chloropyrazine is added dropwise. The pH is adjusted to 6, and impurities are removed to yield 2-hydrazinopyrazine.

  • Step 2: Acylation and Cyclization. In a separate reaction vessel, chlorobenzene and trifluoroacetic anhydride are combined. The 2-hydrazinopyrazine from Step 1 is added with stirring. The mixture is heated, and methanesulfonic acid is added. The reaction is refluxed to distill off trifluoroacetic acid. After the reaction, the solution is concentrated under reduced pressure until dry. The pH is then adjusted to 12, and the organic phase is separated and purified.

  • Step 3: Reduction and Salt Formation. The product from Step 2 is dissolved in an ethanol solution and subjected to hydrogenation in a high-pressure kettle with Pd/C as a catalyst under a nitrogen atmosphere. After the reaction is complete, the mixture is filtered, washed, and concentrated. The residue is mixed with an ethanol solution of hydrogen chloride. The resulting precipitate is separated, washed, and dried to a constant weight to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a]pyrazine hydrochloride.[4]

In Vitro Antibacterial Activity Assay: Microbroth Dilution Method

The antibacterial activity of triazolo[4,3-a]pyrazine derivatives can be assessed using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[3]

Materials:

  • Synthesized triazolo[4,3-a]pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control (e.g., Ampicillin)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in MHB overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: An equal volume of the prepared bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results are often compared to a positive control antibiotic.[3]

In Vitro Anticancer Activity Assay: MTT Assay

The cytotoxic effects of triazolopyridine derivatives on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Synthesized triazolo-pyridine derivatives

  • Cancer cell lines (e.g., murine melanoma B16F10)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the cell monolayers at various concentrations. The plates are then incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.[5]

Illustrative Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its derivatives.

Workflow_for_5_6_7_8-Tetrahydrotriazolo_1_5-a_pyrazine_Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-Chloropyrazine, Hydrazine Hydrate) synthesis Chemical Synthesis (Multi-step reaction) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization antibacterial Antibacterial Activity Assay (Microbroth Dilution, MIC Determination) characterization->antibacterial Test Compound anticancer Anticancer Activity Assay (MTT Assay, IC50 Determination) characterization->anticancer Test Compound sar Structure-Activity Relationship (SAR) Analysis antibacterial->sar anticancer->sar sar->synthesis Lead Optimization

Caption: General workflow for synthesis and biological evaluation.

References

IUPAC name for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and Its Derivatives

This technical guide provides a comprehensive overview of the chemical synthesis, properties, and potential biological applications of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine scaffold. This heterocyclic system is a key structural component in various biologically active molecules, attracting significant interest from researchers in medicinal chemistry and drug development. While detailed experimental data for the parent compound is limited in publicly available literature, this guide leverages extensive information on its derivatives to illustrate the core's potential.

Chemical Properties and IUPAC Nomenclature

The core structure, 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine , is a bicyclic heteroaromatic system. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine .

Table 1: Physicochemical Properties of 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine

PropertyValueSource
Molecular Formula C₅H₈N₄PubChem
Molecular Weight 124.14 g/mol PubChem
CAS Number 233278-56-3PubChem

Synthesis Methodologies

A general synthetic approach involves the cyclization of a substituted hydrazinopyrazine precursor. One patented method for a key derivative is outlined below.

Example Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride[3][4]

This compound is a crucial intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor for type 2 diabetes.[4]

Experimental Steps:

  • Reaction of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide: A suspension of N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (27.3 g, 0.13 mol) in 110 mL of methanol is warmed to 55 °C.[4]

  • Acid-catalyzed Cyclization: 37% Hydrochloric acid (11.2 mL, 0.14 mol) is added over 15 minutes at 55 °C, leading to the dissolution of solids and the formation of a clear solution. The reaction is aged for 30 minutes.[4]

  • Crystallization and Isolation: The solution is cooled to 20 °C to induce crystallization. Methyl tert-butyl ether (MTBE, 300 mL) is then added over 1 hour. The resulting slurry is cooled to 2 °C, aged for 30 minutes, and then filtered.[4]

  • Washing and Drying: The isolated solids are washed with a 1:3 mixture of ethanol and MTBE (50 mL) and dried under vacuum at 45 °C.[4]

Quantitative Data:

  • Yield: 26.7 g[4]

  • Purity (by HPLC): 99.5 area wt%[4]

Diagram 1: Synthetic Pathway for a Key Derivative

Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide C 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl A->C Cyclization B 1. Methanol, 55 °C 2. 37% HCl 3. MTBE

Caption: Synthesis of a key triazolopyrazine intermediate.

Spectroscopic Characterization

Biological Activities and Therapeutic Potential

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. These activities are often attributed to the structural similarity of the triazolopyrimidine core to purine nucleobases, allowing these compounds to interact with various biological targets.[5]

Antibacterial Activity

Derivatives of the triazolopyrazine scaffold have demonstrated notable antibacterial properties.

Table 2: In Vitro Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

CompoundOrganismMIC (µg/mL)Reference
Derivative 1 Staphylococcus aureus32[1]
Derivative 1 Escherichia coli16[1]
Ampicillin (Control) Staphylococcus aureus32[1]
Ampicillin (Control) Escherichia coli8[1]
Antiviral Activity

The broader class of triazolo-fused heterocycles, including triazolopyrazines, has been investigated for antiviral activity. For example, certain derivatives have shown promising activity against viruses like HIV.[2] The mechanism of action can vary, with some compounds targeting viral enzymes.[5]

Anticancer Activity

Recent studies have explored the anticancer potential of triazolopyrazine derivatives. Some compounds have shown potent antiproliferative activity against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected Triazolo[4,3-a]pyrazine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
RB7 HT-29 (Colon Cancer)8.18[6]
Cisplatin (Control) HT-29 (Colon Cancer)-[6]

Diagram 2: Investigated Therapeutic Areas

BiologicalActivities Core 5,6,7,8-Tetrahydrotriazolo [1,5-a]pyrazine Core Antibacterial Antibacterial Core->Antibacterial Antiviral Antiviral Core->Antiviral Anticancer Anticancer Core->Anticancer DPP4_Inhibition DPP-4 Inhibition (Diabetes) Core->DPP4_Inhibition

Caption: Therapeutic areas of interest for the triazolopyrazine scaffold.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by the parent 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine are not well-defined. However, studies on its derivatives provide insights into potential mechanisms. For instance, the anticancer effects of some derivatives are linked to the induction of apoptosis through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[6]

Diagram 3: Proposed Apoptotic Pathway

ApoptosisPathway Compound Triazolopyrazine Derivative (e.g., RB7) Bax Bax (Upregulation) Compound->Bax Bcl2 Bcl-2 (Downregulation) Compound->Bcl2 Mitochondria Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Conclusion

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core represents a valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel therapeutics. While comprehensive data on the parent compound is sparse, extensive research on its derivatives highlights its versatility in targeting a range of diseases, including bacterial infections, viral diseases, and cancer. Further investigation into the synthesis and biological evaluation of the unsubstituted core and its simpler derivatives is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising heterocyclic system.

References

An In-depth Technical Guide on 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolopyrazine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Its structural similarity to purines allows for its investigation as a potential bioisostere in numerous drug discovery programs. This technical guide focuses on 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine, providing available data and exploring the landscape of its more studied derivatives to offer a comprehensive resource for research and development.

While specific experimental data for the unsubstituted parent compound, 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine, is limited in publicly accessible literature, a significant body of research exists for its substituted analogues. This guide will present the available information for the parent compound and provide in-depth details on key derivatives, including their synthesis and properties.

Compound Identification

The Chemical Abstracts Service (CAS) number for the closely related isomer, 5H,6H,7H,8H-[1][2][3]triazolo[1,5-a]pyrazine, is 233278-56-3 [3]. It is crucial for researchers to verify the specific isomer and CAS number corresponding to their material.

Physicochemical Properties

Quantitative data for the unsubstituted 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine is sparse. However, computed properties for the isomer 5H,6H,7H,8H-[1][2][3]triazolo[1,5-a]pyrazine (CAS 233278-56-3) are available from public databases and are summarized below.

PropertyValueSource
Molecular Formula C5H8N4PubChem[3]
Molecular Weight 124.14 g/mol PubChem[3]
IUPAC Name 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazinePubChem[3]
InChIKey DXJKRLHHCGXHMB-UHFFFAOYSA-NPubChem[3]
SMILES C1CN2C(=NC=N2)CN1PubChem[3]
XLogP3-AA -0.9PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 0PubChem[3]
Exact Mass 124.074896272 DaPubChem[3]
Topological Polar Surface Area 42.7 ŲPubChem[3]
Heavy Atom Count 9PubChem[3]

Synthesis and Experimental Protocols

Experimental Protocol for the Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

This synthesis is a multi-step process starting from 2-chloropyrazine.

  • Step 1: Hydrazinolysis of 2-chloropyrazine. Ethanol and hydrazine hydrate are combined, and 2-chloropyrazine is added dropwise. The pH is adjusted to 6, and impurities are removed to yield 2-hydrazinylpyrazine[4].

  • Step 2: Acylation and Cyclization. The resulting 2-hydrazinylpyrazine is added to a mixture of chlorobenzene and trifluoroacetic anhydride with stirring. The mixture is heated, and methanesulfonic acid is added. The reaction is refluxed to distill off trifluoroacetic acid. After reaction completion, the mixture is concentrated under reduced pressure. The pH is then adjusted to 12, and the organic phase is separated and purified[4].

  • Step 3: Reduction and Salt Formation. The product from Step 2 is dissolved in ethanol and subjected to hydrogenation using a Palladium/carbon catalyst in a high-pressure kettle under a nitrogen atmosphere. After the reaction, the catalyst is filtered, and the solution is concentrated. The residue is mixed with an ethanolic solution of hydrogen chloride. The resulting precipitate is separated, washed, and dried to a constant weight to yield the final product[4].

G cluster_0 2-chloropyrazine 2-chloropyrazine 2-hydrazinylpyrazine 2-hydrazinylpyrazine 2-chloropyrazine->2-hydrazinylpyrazine 1. Ethanol, Hydrazine Hydrate 2. pH adjustment Intermediate_4 Acylated/Cyclized Intermediate 2-hydrazinylpyrazine->Intermediate_4 1. Chlorobenzene, TFAA 2. Methanesulfonic acid, Reflux Final_Product 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Intermediate_4->Final_Product 1. Pd/C, H2 (high pressure) 2. Ethanolic HCl

Caption: Synthetic workflow for a key triazolopyrazine derivative.

Biological Activity and Therapeutic Potential

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the triazolopyrazine core, is present in molecules with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[5][6]. Derivatives of the triazolopyrazine core have been investigated for various therapeutic applications.

For instance, the triazolo[4,3-a]pyrazine scaffold is a key component of compounds screened for antibacterial activity against strains like Staphylococcus aureus and Escherichia coli[2]. The development of novel derivatives continues to be an active area of research for identifying new anti-infective agents[2]. The broader class of pyrazolo[1,5-a]pyrazines are considered important building blocks in medicinal chemistry for developing biologically active agents[7].

G Triazolopyrazine_Scaffold Triazolopyrazine Core Scaffold Antibacterial Antibacterial Agents Triazolopyrazine_Scaffold->Antibacterial Antifungal Antifungal Agents Triazolopyrazine_Scaffold->Antifungal Antiviral Antiviral Agents Triazolopyrazine_Scaffold->Antiviral Anticancer Anticancer Agents Triazolopyrazine_Scaffold->Anticancer DPP-4_Inhibitors DPP-4 Inhibitors (e.g., Sitagliptin) Triazolopyrazine_Scaffold->DPP-4_Inhibitors

Caption: Therapeutic applications of the triazolopyrazine scaffold.

Conclusion and Future Directions

5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine represents a foundational scaffold with significant potential in drug discovery. While comprehensive experimental data on the parent molecule is not widely published, the extensive research into its derivatives underscores the importance of this chemical class. The synthetic accessibility of these compounds, coupled with the diverse biological activities exhibited by their analogues, presents a fertile ground for further investigation.

Future research should aim to characterize the physicochemical and pharmacological properties of the unsubstituted parent compound to provide a baseline for structure-activity relationship (SAR) studies. The exploration of novel synthetic methodologies to introduce diverse substitutions on the triazolopyrazine core could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. For professionals in drug development, the triazolopyrazine scaffold remains a promising starting point for the design of next-generation therapeutics.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Triazolopyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolopyrazine core, a fused heterocyclic system of a triazole and a pyrazine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its versatile biological activities, stemming from its unique electronic and structural properties, have led to the development of numerous compounds targeting a wide array of diseases, from cancer and malaria to neurological and metabolic disorders. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of triazolopyrazine compounds. It details key synthetic methodologies, presents quantitative biological data for prominent derivatives, and outlines experimental protocols for their evaluation. Furthermore, this guide visualizes the critical signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

A Historical Perspective: The Dawn of Triazolopyrazine Chemistry

The exploration of fused heterocyclic systems containing the triazole moiety has been a fertile ground for discovery in medicinal chemistry. Early investigations into bicyclic nitrogen-containing scaffolds laid the groundwork for the eventual synthesis and characterization of the triazolopyrazine ring system. Seminal work in the late 1960s by researchers such as J. Maguire, D. Paton, and F. L. Rose significantly contributed to the fundamental understanding of the synthesis of s-triazolopyrazines, particularly focusing on the preparation of 3-amino-s-triazolo[4,3-a]pyrazines from 2-hydrazinopyrazines. This foundational chemistry opened the door for the synthesis of a diverse range of derivatives with substituents at various positions on the bicyclic core.

Initially, the biological activities of these early compounds were modestly explored. However, the inherent structural features of the triazolopyrazine scaffold, including its hydrogen bonding capabilities and rigid conformational framework, hinted at its potential as a pharmacophore. Over the subsequent decades, the advent of high-throughput screening and rational drug design methodologies propelled the triazolopyrazine core into the spotlight, revealing its remarkable versatility as a modulator of various biological targets.

Synthetic Strategies: Building the Triazolopyrazine Core

The construction of the triazolopyrazine scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern. A common and effective strategy involves the cyclization of a substituted hydrazinopyrazine precursor.

General Synthesis of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold

A prevalent method for the synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core starts from a di-substituted pyrazine, which undergoes nucleophilic substitution with hydrazine, followed by cyclization. A key intermediate in the synthesis of many biologically active triazolopyrazines is 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine

This protocol describes a representative synthesis of the 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold, a crucial intermediate for many therapeutic agents.[1]

  • Step 1: Synthesis of 2-hydrazinylpyrazine. To a solution of 2,3-dichloropyrazine in ethanol, hydrazine hydrate is added. The reaction mixture is stirred at reflux. After cooling, the product, 2-hydrazinylpyrazine, is isolated.

  • Step 2: Cyclization to form the triazolopyrazine core. The 2-hydrazinylpyrazine is then reacted with an appropriate cyclizing agent, such as triethyl orthoformate or, for the trifluoromethyl derivative, trifluoroacetic anhydride, often in the presence of a catalyst and heat, to yield the[1][2][3]triazolo[4,3-a]pyrazine core.[4]

Detailed Synthetic Workflow:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization Reagent cluster_product Product 2_3_dichloropyrazine 2,3-Dichloropyrazine 2_hydrazinyl_3_chloropyrazine 2-Hydrazinyl-3-chloropyrazine 2_3_dichloropyrazine->2_hydrazinyl_3_chloropyrazine Nucleophilic Substitution hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->2_hydrazinyl_3_chloropyrazine triazolopyrazine_core [1,2,4]triazolo[4,3-a]pyrazine Core 2_hydrazinyl_3_chloropyrazine->triazolopyrazine_core Cyclization triethyl_orthoformate Triethyl Orthoformate / Trifluoroacetic Anhydride triethyl_orthoformate->triazolopyrazine_core

A generalized synthetic workflow for the[1][2][3]triazolo[4,3-a]pyrazine core.

Therapeutic Applications and Biological Activity

The triazolopyrazine scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in numerous therapeutic areas.

Anticancer Activity

A significant number of triazolopyrazine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: Anticancer Activity of Triazolopyrazine Derivatives

Compound IDTarget(s)Cell LineIC50 (µM)Reference
17l c-Met/VEGFR-2A549 (Lung)0.98[5][6]
MCF-7 (Breast)1.05[5][6]
Hela (Cervical)1.28[5][6]
Compound 6a EGFR/CDK-2MCF-7 (Breast)0.39[7]
Compound 4b EGFR/CDK-2MCF-7 (Breast)3.16[7]
Compound 4c EGFR/CDK-2MCF-7 (Breast)2.74[7]
Pyrazolo[4,3-e][1][2][3]triazine derivative Not specifiedColo205 (Colon)4[8]

Signaling Pathways in Cancer Targeted by Triazolopyrazines

  • c-Met and VEGFR-2 Signaling: The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) pathways are crucial for tumor growth, angiogenesis, and metastasis. Dual inhibitors of these kinases are of significant interest in oncology.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 VEGFR2 VEGFR-2 Receptor VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT AKT->Gene STAT3->Gene HGF HGF HGF->cMet VEGF VEGF VEGF->VEGFR2

Simplified c-Met and VEGFR-2 signaling pathways.
  • LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator often overexpressed in cancers. Its inhibition can lead to the reactivation of tumor suppressor genes.

G LSD1 LSD1 Demethylation Demethylation LSD1->Demethylation Histone Histone H3 (H3K4me2/H3K9me2) Histone->Demethylation Gene_Repression Tumor Suppressor Gene Repression Demethylation->Gene_Repression Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->LSD1 Inhibits

Mechanism of LSD1 inhibition by triazolopyrazine compounds.
Antimalarial Activity

Triazolopyrazine derivatives have emerged as a promising class of antimalarial agents, with some compounds exhibiting potent activity against drug-resistant strains of Plasmodium falciparum. A key target for these compounds is the parasite's cation-transporting ATPase, PfATP4.

Quantitative Data: Antimalarial Activity of Triazolopyrazine Derivatives

Compound IDStrainIC50 (µM)Reference
OSM-S-106 3D70.301[1][9]
Compound 4 3D70.2[3]
Compound 5 3D71.2[3]
Compound 6 3D70.8[3]

Mechanism of Action: PfATP4 Inhibition

PfATP4 is a sodium-proton pump essential for maintaining low intracellular sodium concentrations in the malaria parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis, causing parasite swelling and death.

G cluster_membrane Parasite Plasma Membrane PfATP4 PfATP4 Na_out Na+ (extracellular) PfATP4->Na_out H_in H+ (intracellular) PfATP4->H_in Disruption Ion Homeostasis Disruption PfATP4->Disruption Na_in Na+ (intracellular) Na_in->PfATP4 Pumped out H_out H+ (extracellular) H_out->PfATP4 Pumped in Triazolopyrazine Triazolopyrazine Inhibitor Triazolopyrazine->PfATP4 Inhibits Death Parasite Death Disruption->Death

Mechanism of PfATP4 inhibition by antimalarial triazolopyrazines.
Other Therapeutic Areas

The versatility of the triazolopyrazine scaffold extends to other therapeutic areas, including:

  • Adenosine A2A Receptor Antagonism: For the treatment of Parkinson's disease.

  • Antimicrobial and Antiviral Activity: Demonstrating potential against various pathogens.

  • Antidiabetic Agents: Through mechanisms such as DPP-4 inhibition.

Quantitative Data: Adenosine A2A Receptor Antagonism

Compound IDTargetKi (nM)Reference
Compound 26h Adenosine A2A0.2
ZM-241385 Adenosine A2A1.6

Key Experimental Protocols

This section provides an overview of essential experimental protocols for the synthesis and biological evaluation of triazolopyrazine compounds.

General Procedure for the Synthesis of[1][2][3]triazolo[4,3-a]pyrazine Derivatives

A common synthetic route involves the reaction of a key intermediate, such as 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine, with various nucleophiles.

Experimental Workflow: Synthesis of Substituted Triazolopyrazines

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product chloro_triazolopyrazine 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine substituted_triazolopyrazine Substituted [1,2,4]triazolo[4,3-a]pyrazine chloro_triazolopyrazine->substituted_triazolopyrazine Nucleophilic Aromatic Substitution nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->substituted_triazolopyrazine base Base (e.g., DIPEA) base->substituted_triazolopyrazine solvent Solvent (e.g., DCM) solvent->substituted_triazolopyrazine

General workflow for the synthesis of substituted triazolopyrazines.
In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. Inhibition of the kinase results in a decreased phosphorylation signal.

  • Procedure:

    • A serial dilution of the test compound is prepared.

    • In a microplate, the kinase buffer, kinase enzyme (e.g., recombinant human c-Met or VEGFR-2), and the test compound at various concentrations are added.

    • The kinase reaction is initiated by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

    • The plate is incubated at a controlled temperature for a defined period.

    • The reaction is stopped, and a detection reagent is added.

    • The signal (e.g., luminescence, fluorescence) is measured using a microplate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined.

LSD1 Demethylase Activity/Inhibition Assay

This assay measures the inhibition of LSD1 demethylase activity.

  • Principle: A di-methylated histone H3-K4 substrate is coated on strip wells. Active LSD1 binds to and demethylates the substrate, producing hydrogen peroxide, which reacts with a fluorogenic substrate to produce a fluorescent signal. The intensity of fluorescence is proportional to LSD1 enzyme activity.

  • Procedure:

    • The di-methylated histone H3-K4 substrate is incubated with LSD1 in the strip wells in the presence of various concentrations of the test inhibitor.

    • After incubation, a detection reagent containing a fluorogen is added.

    • The fluorescence is measured in a fluorescence microplate reader.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Antimalarial (PfATP4) Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of P. falciparum and can be used to infer inhibition of PfATP4.

  • Principle: The assay measures the proliferation of P. falciparum in red blood cells. A common method is the SYBR Green I-based fluorescence assay.

  • Procedure:

    • Synchronized ring-stage parasites are cultured in 96-well plates.

    • The test compounds are added at various concentrations.

    • The plates are incubated for 72 hours.

    • A lysis buffer containing SYBR Green I dye is added. The dye intercalates with parasitic DNA.

    • Fluorescence is measured using a fluorescence plate reader.

    • The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

The triazolopyrazine scaffold has unequivocally established its significance in the landscape of drug discovery and development. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives continue to inspire the design and synthesis of novel therapeutic agents. The journey from the initial synthesis of the core structure to the development of potent and selective modulators of key biological targets underscores the power of medicinal chemistry in addressing unmet medical needs.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Biological Targets: Expanding the scope of triazolopyrazine derivatives to new and challenging therapeutic targets.

  • Structure-Based Drug Design: Utilizing computational methods to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

  • Development of Covalent Inhibitors: Designing triazolopyrazine-based covalent inhibitors to achieve prolonged target engagement and enhanced efficacy.

  • Application in Chemical Biology: Employing triazolopyrazine-based probes to further elucidate complex biological pathways.

The rich history and promising future of triazolopyrazine compounds ensure that this remarkable scaffold will remain a cornerstone of medicinal chemistry for years to come.

References

Spectroscopic and Structural Elucidation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and characterization methodologies pertinent to the novel heterocyclic compound, 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine. Despite a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, MS) for this specific molecule remains largely unreported. This document, therefore, serves to summarize the known structural information and provide generalized experimental protocols that would be applicable for its characterization.

Compound Identification

IdentifierValue
IUPAC Name 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine[4]
Molecular Formula C₅H₈N₄[4]
CAS Number 233278-56-3[4]
Molecular Weight 124.14 g/mol [4]

Note: The information above is based on database entries.[4] Experimental verification is pending the synthesis and characterization of the compound.

Spectroscopic Data Summary

A thorough search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine did not yield any specific results. The available literature predominantly focuses on substituted analogs, particularly trifluoromethyl derivatives.[1][2][5][6][7]

Due to the absence of quantitative experimental data, a comparative table cannot be provided at this time. Researchers who successfully synthesize this compound are encouraged to perform the following spectroscopic analyses to elucidate and confirm its structure.

General Experimental Protocols for Spectroscopic Analysis

The following are generalized methodologies for the acquisition of key spectroscopic data for novel organic compounds like 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

    • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

    • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. Key parameters to record include chemical shifts (δ) in ppm, signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and signal integration.

  • ¹³C NMR (Carbon-13 NMR):

    • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

    • Instrumentation: The same spectrometer as for ¹H NMR can be used.

    • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom. Longer acquisition times or a higher number of scans are typically necessary.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques including:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): Ideal for polar and less volatile compounds, often providing the protonated molecule [M+H]⁺ or other adducts.

  • Data Acquisition: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion, which can confirm the molecular formula.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity such as 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

G synthesis Synthesis of 5,6,7,8-Tetrahydrotriazolo [1,5-a]pyrazine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms structure_elucidation Structure Elucidation and Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation biological_screening Biological Activity Screening structure_elucidation->biological_screening

A generalized workflow for the synthesis and structural characterization of a novel compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to biologically active molecules. This technical guide provides a comprehensive overview of the available data on its solubility and stability, critical parameters for its potential development as a therapeutic agent. Given the limited publicly available data for this specific molecule, this guide also includes information on closely related analogs and presents standardized experimental protocols for determining these physicochemical properties. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and similar chemical scaffolds.

Introduction

The triazolopyrazine scaffold is a recurring motif in a variety of biologically active compounds, exhibiting a range of activities including antiviral, anticancer, and inhibition of enzymes such as dipeptidyl peptidase-4 (DPP-4). The saturated tetrahydro- derivative, 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine, represents a core structure from which more complex molecules can be derived. A thorough understanding of its fundamental physicochemical properties, such as solubility and stability, is paramount for any drug discovery and development program. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life and therapeutic efficacy. This guide aims to consolidate the known information regarding the solubility and stability of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and provide standardized methodologies for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine are summarized in the table below. These computed properties, sourced from publicly available databases, provide a baseline for understanding the molecule's behavior.

PropertyValueSource
Molecular Formula C₅H₈N₄PubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
IUPAC Name 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazinePubChem[1]
CAS Number 233278-56-3PubChem[1]
XLogP3-AA (Computed) -0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Solubility Profile

For a closely related analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride , a commercial intermediate for the drug Sitagliptin, some solubility information has been published. While this data is for a different isomer with a trifluoromethyl substituent and as a hydrochloride salt, it can provide some initial insights into the types of solvent systems that may be effective for this class of compounds.

Solvent SystemSolubilitySource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.94 mM)MedChemExpress[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.94 mM)MedChemExpress[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.94 mM)MedChemExpress[2]

It is crucial to experimentally determine the solubility of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine in a range of pharmaceutically relevant solvents and buffer systems to fully characterize its biopharmaceutical properties.

Stability Profile

Detailed stability studies, including degradation kinetics and identification of degradation products for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine, are not extensively reported. For the related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride , general storage recommendations provide an indication of its stability under specific conditions.

ConditionRecommended StorageDurationSource
-80°CSealed, away from moisture6 monthsMedChemExpress[2]
-20°CSealed, away from moisture1 monthMedChemExpress[2]

These recommendations suggest that the compound may be susceptible to degradation over longer periods at higher temperatures, and that hydrolysis could be a potential degradation pathway. Comprehensive stability testing under various stress conditions (e.g., acid, base, oxidation, light, heat) is essential to understand the degradation pathways and to establish appropriate storage and handling procedures.

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the solubility and stability of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add specific volume of solvent A->B C Seal vial and place in shaker bath B->C D Incubate at constant temperature (e.g., 24-72h) C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify concentration of the supernatant (e.g., HPLC-UV) E->F G Determine solubility F->G

Shake-Flask Solubility Determination Workflow

Methodology:

  • Preparation: Add an excess amount of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: After incubation, remove the vials and allow them to stand to let undissolved solids settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

Stability Assessment: HPLC-Based Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare solutions of the compound B Expose to various stress conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV light) A->B C Withdraw samples at different time points B->C D Analyze by stability-indicating HPLC method C->D E Quantify parent compound and degradation products D->E F Determine degradation kinetics E->F G Identify degradation products (e.g., LC-MS) E->G

Forced Degradation Study Workflow

Methodology:

  • Preparation: Prepare solutions of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine in appropriate solvents.

  • Stress Application: Expose the solutions to a variety of stress conditions, including:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature.

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60°C) in solution and as a solid.

    • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Evaluation: Quantify the amount of the parent compound remaining and any degradation products formed. The degradation rate can be calculated, and the structure of significant degradation products can be elucidated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Signaling Pathways

While no specific signaling pathway has been definitively associated with 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine, the broader class of triazolopyrazines has been investigated for various biological activities. For instance, certain substituted triazolopyrazines are known inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Other triazolopyrazine derivatives have shown potential as antiviral agents by targeting viral polymerases. The diagram below illustrates a generalized pathway for DPP-4 inhibition, a known mechanism for some compounds within this class.

cluster_pathway Generalized DPP-4 Inhibition Pathway Compound Triazolopyrazine Derivative DPP4 DPP-4 Enzyme Compound->DPP4 Inhibition GLP1_GIP Active Incretins (GLP-1, GIP) DPP4->GLP1_GIP Inactivation Inactive_Metabolites Inactive Metabolites GLP1_GIP->Inactive_Metabolites Degradation Pancreas Pancreas GLP1_GIP->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glucose Control Insulin->Glucose_Control Glucagon->Glucose_Control

References

The Triazolopyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolopyrazine scaffold, a fused heterocyclic system comprising a triazole and a pyrazine ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have propelled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the significant biological activities associated with the triazolopyrazine core, with a focus on its anticancer, antimicrobial, antiviral, and antimalarial potential. Detailed experimental protocols for key biological assays, quantitative structure-activity relationship data, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for researchers in the field.

Broad-Spectrum Biological Activities

The versatility of the triazolopyrazine scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. This has led to the discovery of potent compounds with a wide range of pharmacological effects.

Anticancer Activity

Triazolopyrazine derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[1][2]

A notable class of triazolopyrazine-based anticancer agents functions as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases.[2] Dysregulation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways is a critical factor in tumor progression, angiogenesis, and metastasis.[2] By simultaneously targeting these two pathways, triazolopyrazine derivatives can exert a potent anti-tumor effect.

Quantitative Anticancer Data: c-Met/VEGFR-2 Inhibition

CompoundTarget(s)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)c-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (µM)Reference
17l c-Met/VEGFR-20.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6[2]
17a c-Met---55-[2]
17e c-Met---77-[2]
Foretinib (Control) c-Met/VEGFR-2---19.00-[2]

More recently,[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[3] PARP inhibitors have shown significant promise in treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations, through a mechanism of synthetic lethality.[3]

Quantitative Anticancer Data: PARP1 Inhibition

CompoundTargetMDA-MB-436 (BRCA1-/-) IC50 (nM)Capan-1 (BRCA2-/-) IC50 (nM)PARP1 IC50 (nM)Reference
19k PARP1< 1.9< 0.3< 4.1[3]
17m PARP1< 1.9< 21.6< 4.1[3]
19a PARP1< 1.9< 21.6< 4.1[3]
19c PARP1< 1.9< 21.6< 4.1[3]
19e PARP1< 1.9< 21.6< 4.1[3]
19i PARP1< 1.9< 21.6< 4.1[3]
Antimicrobial Activity

The triazolopyrazine scaffold has also yielded compounds with significant antibacterial and antifungal properties. These derivatives often exert their effects through mechanisms such as the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase and topoisomerase IV.

Quantitative Antimicrobial Data

CompoundOrganismMIC (µg/mL)Reference
2e Staphylococcus aureus32
Escherichia coli16
Ampicillin (Control) Staphylococcus aureus32
Escherichia coli8
3o Acinetobacter baumanniiGood growth inhibition[4]
Antiviral Activity

Several triazolopyrimidine derivatives, which share a similar heterocyclic core, have shown promising antiviral activity against a range of viruses, including Chikungunya virus (CHIKV) and Hepatitis B virus (HBV).[5][6] The mechanism of action for these compounds can vary, from inhibiting viral replication to blocking the secretion of viral antigens.[6][7]

Quantitative Antiviral Data

CompoundVirusEC50 (µM)Reference
75 Chikungunya Virus (CHIKV)2.6 ± 1[5]
82-85 Chikungunya Virus (CHIKV)Potent and selective inhibitors[5]
1a Hepatitis B Virus (HBV)4.1 ± 2.1[6]
5 Hepatitis B Virus (HBV)11.3 ± 3.2[6]
1c Influenza A/Puerto Rico/8/34 (H1N1)SI > 10[8]
2a Influenza A/Puerto Rico/8/34 (H1N1)Single-digit µM range[8]
Antimalarial Activity

The Open Source Malaria (OSM) consortium has extensively investigated the 1,2,4-triazolo[4,3-a]pyrazine scaffold (designated as Series 4) for its potent antimalarial activity against Plasmodium falciparum.[9] These compounds are believed to inhibit the parasite's Na+/H+-ATPase (PfATP4), leading to a disruption of ion homeostasis and parasite death.[9]

Quantitative Antimalarial Data

CompoundP. falciparum Strain(s)IC50 (µM)Reference
OSM-S-106 3D70.301[9]
Series 4 derivatives 3D7, Dd20.016 to >20[9]

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of triazolopyrazine derivatives.

Synthesis of Triazolopyrazine Derivatives

A general and efficient protocol for the synthesis of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates.[1]

Materials:

  • 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride

  • Isocyanates (various)

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

Procedure:

  • To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride (1 mmol) in DCM (10 mL) at room temperature, add triethylamine (1.5 mmol).

  • Add the desired isocyanate (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivative.[1]

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazolopyrazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the triazolopyrazine compounds in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing (Microbroth Dilution Method)

The microbroth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Triazolopyrazine compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the triazolopyrazine compounds in CAMHB directly in the 96-well microtiter plates.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Triazolopyrazine compounds

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed host cells into plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and the triazolopyrazine compounds.

  • Pre-treat the cell monolayers with different concentrations of the compound for a specified time.

  • Infect the cells with a known titer of the virus in the presence of the compound.

  • After an adsorption period, remove the virus-compound mixture and add an overlay medium containing the respective compound concentrations to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with a fixative solution (e.g., 10% formalin).

  • Stain the cell monolayer with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by triazolopyrazine derivatives.

c-Met and VEGFR-2 Signaling Pathway

This pathway is crucial for tumor angiogenesis and metastasis. Triazolopyrazine derivatives can inhibit the kinase activity of both c-Met and VEGFR-2, thereby blocking downstream signaling cascades.

cMet_VEGFR2_Pathway HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis Triazolo_Inhibitor Triazolopyrazine Inhibitor Triazolo_Inhibitor->cMet Triazolo_Inhibitor->VEGFR2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration RAS_MAPK->Proliferation PLCg->Migration

Caption: Dual inhibition of c-Met and VEGFR-2 pathways by triazolopyrazine derivatives.

EGFR/PI3K/Akt Signaling Pathway

The EGFR signaling cascade is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. Triazolopyrazine-related compounds have been shown to inhibit this pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Triazolo_Inhibitor Triazolo-pyrimidine Inhibitor Triazolo_Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the typical workflow for screening and evaluating the anticancer potential of novel triazolopyrazine compounds.

Anticancer_Workflow Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assays Potent Hits Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Secondary_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization In_Vivo In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo

Caption: A typical workflow for anticancer drug discovery.

Conclusion

The triazolopyrazine scaffold represents a highly privileged and versatile framework in the design and development of novel therapeutic agents. Its amenability to chemical modification has enabled the generation of a multitude of derivatives with potent and selective activities against a range of diseases, most notably cancer, microbial infections, viral illnesses, and malaria. The continued exploration of this scaffold, coupled with a deeper understanding of its interactions with biological targets, holds significant promise for the future of drug discovery and the development of next-generation medicines. This guide serves as a foundational resource to aid researchers in their efforts to harness the full therapeutic potential of the remarkable triazolopyrazine core.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Tetrahydrotriazolo[1,5-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield a specific, detailed experimental protocol for the direct synthesis of the unsubstituted parent compound, 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine, from hydrazine. The available literature primarily focuses on the synthesis of substituted isomers, particularly the [4,3-a] fused ring system, which are of significant interest as pharmaceutical intermediates.

This document provides a detailed protocol for the synthesis of a closely related and well-documented analogue, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride . This compound shares the same core heterocyclic structure and its synthesis involves the use of a hydrazine derivative, making it a valuable reference for researchers interested in this class of molecules.

Structural Differences: It is important to note the key structural distinctions between the requested compound and the one described herein:

  • Substitution: The documented compound possesses a trifluoromethyl (-CF3) group at the 3-position of the triazole ring, whereas the requested compound is unsubstituted.

  • Isomerism: The documented compound is a[1][2][3]triazolo[4,3-a]pyrazine, while the requested compound is a[1][2][3]triazolo[1,5-a]pyrazine. This refers to the orientation of the fused triazole ring relative to the pyrazine ring.

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

This protocol details a common synthetic route to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. The synthesis starts from ethyl trifluoroacetate and proceeds through a trifluoroacetohydrazide intermediate.

Experimental Protocols

Part 1: Synthesis of Trifluoroacetohydrazide (II) from Ethyl Trifluoroacetate (I)

  • Dissolve ethyl trifluoroacetate (I) in acetonitrile.

  • Add 35% (w/v) hydrazine hydrate to the solution.

  • Stir the reaction mixture for 1 hour at 20 °C.[4]

  • The resulting product, trifluoroacetohydrazide (II), is used in the next step without isolation.[4]

Part 2: Synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide (III)

  • To the solution of trifluoroacetohydrazide (II) in acetonitrile, add 50% (w/v) sodium hydroxide solution and a solution of chloroacetyl chloride dropwise using constant-pressure dropping funnels.

  • Maintain the reaction temperature at 10 °C for 3 hours.[4]

Part 3: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV)

  • Take the intermediate N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide (III) and add it to a flask with anhydrous acetonitrile and freshly treated phosphorus oxychloride.

  • Heat the mixture to 80 °C and maintain for 24 hours.[4]

  • After cooling to room temperature, quench the reaction with a pre-cooled mixture of methyl tert-butyl ether (MTBE) and water.

  • Stir for 30 minutes and separate the organic phase.

Part 4: Synthesis of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide (V)

  • React the 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV) with 3 equivalents of ethylenediamine in methanol at -20 °C for 1 hour.[4]

Part 5: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI)

  • Suspend N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide (V) (e.g., 27.3 g, 0.13 mol) in methanol (110 mL).

  • Warm the suspension to 55 °C.[4]

  • Slowly add 37% hydrochloric acid (e.g., 11.2 mL, 0.14 mol) over 15 minutes. The solids should dissolve, resulting in a clear solution.

  • Age the reaction for 30 minutes at this temperature.

  • Cool the solution to 20 °C and allow a seed bed to form (approximately 10 minutes to 1 hour).

  • Add MTBE (300 mL) at 20 °C over 1 hour.

  • Cool the resulting slurry to 2 °C, age for 30 minutes, and then filter.

  • Wash the collected solids with a 1:3 mixture of ethanol and MTBE (50 mL).

  • Dry the product under vacuum at 45 °C.

Quantitative Data
ProductStarting MaterialYieldPurity (by HPLC)Reference
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochlorideN'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide~99%99.5 area wt%

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl node_A Ethyl Trifluoroacetate + Hydrazine Hydrate node_B Trifluoroacetohydrazide node_A->node_B Acetonitrile, 20°C, 1h node_C N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide node_B->node_C NaOH, Chloroacetyl Chloride, 10°C, 3h node_D 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole node_C->node_D POCl3, Acetonitrile, 80°C, 24h node_E N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide node_D->node_E Ethylenediamine, Methanol, -20°C, 1h node_F 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl node_E->node_F HCl, Methanol, 55°C

Caption: Synthetic pathway for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl.

Logical Relationship of Isomers

G cluster_1 Requested Compound cluster_2 Documented Compound A 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Unsubstituted [1,5-a] isomer B 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl CF3 Substituted [4,3-a] isomer A->B Structural Analogue

Caption: Structural comparison of the requested and documented compounds.

References

Synthetic Protocol for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The synthesis is accomplished via a two-step process involving the initial formation of a 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine intermediate, followed by a base-mediated Dimroth rearrangement to yield the desired [1,5-a] isomeric scaffold.

Introduction

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core is a key structural motif in various biologically active molecules. Its derivatives have shown potential in a range of therapeutic areas. This protocol outlines a reliable and adaptable method for the synthesis of these valuable compounds, enabling further exploration of their structure-activity relationships.

Overall Synthetic Scheme

The synthesis proceeds in two key stages:

  • Formation of the [4,3-a] Isomer: Cyclization of a suitable piperazine-derived precursor to form the kinetically favored 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

  • Dimroth Rearrangement: Isomerization of the [4,3-a] intermediate to the thermodynamically more stable 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine using a non-nucleophilic base.

Synthetic_Scheme start Piperazine Derivative intermediate 5,6,7,8-Tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine start->intermediate Cyclization product 5,6,7,8-Tetrahydro- [1,2,4]triazolo[1,5-a]pyrazine intermediate->product Dimroth Rearrangement

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (Intermediate)

This protocol is adapted from a known procedure for the synthesis of a key intermediate.[1]

Materials:

  • N'-(piperazin-2-ylidene)trifluoroacetohydrazide

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (37%)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • A suspension of N'-(piperazin-2-ylidene)trifluoroacetohydrazide (1.0 eq) in methanol is warmed to 55 °C.

  • Concentrated hydrochloric acid (1.05 eq) is added dropwise over 15 minutes at this temperature.

  • The reaction mixture is stirred at 55 °C for 1 hour.[1]

  • The solution is then cooled to 20 °C and aged until a seed bed of crystals forms.

  • MTBE is added slowly over 1 hour to precipitate the product.

  • The resulting slurry is cooled to 2 °C, aged for 30 minutes, and then filtered.

  • The collected solids are washed with a cold mixture of ethanol and MTBE (1:3) and dried under vacuum at 45 °C to yield the hydrochloride salt of the title compound.

Table 1: Summary of Reaction Parameters for Intermediate Synthesis

ParameterValue
Starting MaterialN'-(piperazin-2-ylidene)trifluoroacetohydrazide
SolventMethanol
ReagentConcentrated Hydrochloric Acid
Temperature55 °C
Reaction Time1 hour
Product3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine HCl
Part 2: Dimroth Rearrangement to 5,6,7,8-Tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine Derivatives

This generalized protocol is based on methodologies for the Dimroth rearrangement of related triazolo-azine systems using a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • 3-(substituted)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (from Part 1, after free-basing if necessary)

  • Methanol (MeOH) or other suitable aprotic solvent

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the 3-(substituted)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq) in methanol, add DBU (1.5 eq).

  • The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine derivative.

Table 2: Summary of Reaction Parameters for Dimroth Rearrangement

ParameterValue
Starting Material3-(substituted)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine
SolventMethanol
Reagent1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
TemperatureRoom Temperature
Reaction TimeMonitored by TLC/LC-MS
Product3-(substituted)-5,6,7,8-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine

Mechanistic Insight: The Dimroth Rearrangement

The Dimroth rearrangement is a well-established process in heterocyclic chemistry for the isomerization of certain fused N-heterocycles. In this case, it facilitates the conversion of the kinetically formed [4,3-a] isomer to the more thermodynamically stable [1,5-a] isomer. The base-catalyzed mechanism is proposed to proceed through a ring-opening of the pyrazine ring, followed by rotation and subsequent ring-closure to form the rearranged product.

Dimroth_Mechanism cluster_0 Dimroth Rearrangement Pathway start [4,3-a] Isomer intermediate1 Ring-Opened Intermediate start->intermediate1 Base (DBU) intermediate2 Rotated Intermediate intermediate1->intermediate2 Bond Rotation product [1,5-a] Isomer intermediate2->product Ring Closure

Caption: Proposed mechanism for the Dimroth rearrangement.

Data Presentation

Quantitative data, such as percentage yields for each step, should be meticulously recorded and tabulated for different derivatives to allow for easy comparison and optimization of the reaction conditions.

Table 3: Example Data Table for Synthesized Derivatives

Derivative (R group)Yield of [4,3-a] Isomer (%)Yield of [1,5-a] Isomer (%)Overall Yield (%)
CF₃[Insert experimental value][Insert experimental value][Calculate]
Phenyl[Insert experimental value][Insert experimental value][Calculate]
4-Chlorophenyl[Insert experimental value][Insert experimental value][Calculate]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives. The two-step approach, involving the formation of a [4,3-a] isomer followed by a Dimroth rearrangement, is a versatile method for accessing this important class of compounds. The provided protocols and diagrams are intended to guide researchers in the successful synthesis and further development of novel therapeutic agents based on this scaffold.

References

Application of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine in Sitagliptin Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine and its derivatives, particularly 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, as a key intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in this area.

Introduction

Sitagliptin, chemically known as (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is a widely prescribed oral hypoglycemic agent.[4] The synthesis of this complex molecule relies on the efficient construction of its core structure, where the substituted 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine moiety plays a crucial role.[3] This heterocyclic component is introduced through a critical coupling reaction with a chiral β-amino acid derivative. The hydrochloride salt of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine is a key starting material in many patented and published synthetic routes.[5][6]

Synthetic Strategy Overview

The principal synthetic route to Sitagliptin involves the amide coupling of two key intermediates:

  • Intermediate A: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.

  • Intermediate B: (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid).

This is followed by the deprotection of the amine group and subsequent formation of the desired phosphate salt.

G cluster_intermediates Key Intermediates Synthesis cluster_synthesis Sitagliptin Synthesis Intermediate_A Intermediate A 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine HCl Coupling Amide Coupling Intermediate_A->Coupling Intermediate_B Intermediate B Boc-(R)-3-amino-4-(2,4,5- trifluorophenyl)butanoic acid Intermediate_B->Coupling Deprotection Boc Deprotection Coupling->Deprotection Boc-Sitagliptin Salt_Formation Phosphate Salt Formation Deprotection->Salt_Formation Sitagliptin Free Base Final_Product Final Product: Sitagliptin Phosphate Salt_Formation->Final_Product Sitagliptin Phosphate

Figure 1: Overall synthetic workflow for Sitagliptin.

Experimental Protocols

Synthesis of Intermediate A: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride

Several methods for the synthesis of this key intermediate have been reported. One common approach starts from 2-chloropyrazine.

Protocol:

  • Hydrazinolysis of 2-chloropyrazine: To a solution of ethanol and hydrazine hydrate, slowly add 2-chloropyrazine. Adjust the pH to 6 and stir the reaction mixture. Upon completion, the product, 2-hydrazinylpyrazine, is isolated.

  • Acylation and Cyclization: The 2-hydrazinylpyrazine is then reacted with trifluoroacetic anhydride in a suitable solvent like chlorobenzene. The subsequent addition of a dehydrating agent such as methanesulfonic acid at reflux facilitates the cyclization to form 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.

  • Reduction and Salt Formation: The resulting triazolopyrazine is reduced via catalytic hydrogenation using palladium on carbon (Pd/C) in a high-pressure kettle under a nitrogen atmosphere. After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The residue is treated with an ethanolic solution of hydrogen chloride to precipitate the desired hydrochloride salt, which is then filtered, washed, and dried.[6]

Synthesis of Intermediate B: (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid

The synthesis of this chiral β-amino acid is a critical step that establishes the stereochemistry of the final drug.

Protocol:

  • Preparation of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid: This can be achieved through various methods, including asymmetric hydrogenation of a corresponding enamine or β-keto ester precursor.

  • Boc-Protection: To a solution of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in a suitable solvent such as toluene, add di-tert-butyl dicarbonate (Boc-anhydride) and a base like triethylamine. The reaction is typically stirred at room temperature for several hours.[7] After the reaction is complete, the product is isolated by filtration and can be further purified by recrystallization.[7]

Core Synthesis: Coupling, Deprotection, and Salt Formation

This section details the main steps in the synthesis of Sitagliptin from the key intermediates.

3.3.1. Amide Coupling to form Boc-Sitagliptin

Protocol:

  • Dissolve (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (Intermediate B) and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (Intermediate A) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the reaction mixture to 0-5 °C.

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt). Alternatively, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) can be used.[2]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature for several hours (typically 12 hours) until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Sitagliptin, which can be purified by silica gel chromatography if necessary.

3.3.2. Boc Deprotection to Yield Sitagliptin Free Base

Protocol:

  • Dissolve the crude Boc-Sitagliptin in a suitable solvent, such as methanol or ethyl acetate.

  • Add a strong acid, such as hydrochloric acid (typically as a saturated solution in methanol or isopropanol), to cleave the tert-butoxycarbonyl (Boc) protecting group.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1N sodium hydroxide) to neutralize the excess acid and obtain the free base in the organic layer.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield Sitagliptin free base.

3.3.3. Formation of Sitagliptin Phosphate Monohydrate

Protocol:

  • Dissolve the Sitagliptin free base in a mixture of isopropanol and water.

  • Add a solution of phosphoric acid (85%) dropwise while stirring.

  • Heat the mixture to 70-80 °C to ensure complete dissolution.

  • Cool the solution to 60-65 °C and seed with a few crystals of Sitagliptin phosphate monohydrate to induce crystallization.

  • Allow the mixture to cool gradually to room temperature and then further cool to 0-5 °C to maximize precipitation.

  • Stir for an additional hour at low temperature.

  • Filter the crystalline product, wash with cold isopropanol, and dry under vacuum at 50-60 °C to obtain Sitagliptin phosphate monohydrate.[2]

Quantitative Data

The following tables summarize the yields and purity data reported for the key steps in the synthesis of Sitagliptin.

Table 1: Yields of Key Synthetic Steps

StepStarting MaterialProductCoupling/ReagentSolventYield (%)Reference
Amide CouplingIntermediate A & BBoc-SitagliptinEDCI/HOBT/DIPEADCM91[1]
Amide CouplingIntermediate A & BBoc-SitagliptinTBTU/DIPEADMFNot specified[2]
Boc DeprotectionBoc-SitagliptinSitagliptin Free BaseMethanolic HClMethanol/Ethyl Acetate81[1]
Salt FormationSitagliptin Free BaseSitagliptin PhosphatePhosphoric AcidIsopropanol/Water96[1]

Table 2: Purity and Enantiomeric Excess

ProductAnalytical MethodPurityEnantiomeric Excess (ee)Reference
Boc-SitagliptinNot specifiedNot specified>99.9%[1]
Sitagliptin Phosphate MonohydrateChiral HPLC>99%>99.9%[1]

Visualizations of Key Processes

Chemical Reaction Pathway

The following diagram illustrates the core chemical transformations in the synthesis of Sitagliptin from its key intermediates.

Figure 2: Key reaction pathway for Sitagliptin synthesis.

Experimental Workflow for Amide Coupling and Purification

The following diagram outlines the logical flow of the amide coupling and subsequent workup and purification steps.

G start Start dissolve Dissolve Intermediates A & B in DCM start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagents Add EDCI, HOBT, and DIPEA cool->add_reagents react Stir at RT for 12h add_reagents->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with aq. NaHCO3 extract->wash_bicarb wash_acid Wash with aq. HCl wash_bicarb->wash_acid wash_brine Wash with Brine wash_acid->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography (if necessary) concentrate->purify end Boc-Sitagliptin purify->end

Figure 3: Workflow for Boc-Sitagliptin synthesis and purification.

Conclusion

The use of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride as a key building block is a well-established and efficient strategy for the synthesis of Sitagliptin. The protocols outlined in this document, derived from published literature and patents, provide a solid foundation for researchers and drug development professionals working on the synthesis of this important antidiabetic agent. The provided quantitative data and process visualizations offer valuable insights for process optimization and scale-up.

References

Application Note and Protocol: N-Alkylation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine, a key scaffold in medicinal chemistry. The protocol outlines a systematic approach to explore the regioselectivity of the alkylation reaction by screening various alkylating agents, bases, and solvents. Detailed methodologies for reaction setup, monitoring, workup, and product characterization are provided. This guide is intended to enable researchers to efficiently synthesize novel N-alkylated derivatives of the title compound for applications in drug discovery and development.

Introduction

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core is a significant heterocyclic scaffold in the development of novel therapeutic agents, notably as a key component in the structure of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1] Functionalization of this core through N-alkylation offers a valuable strategy for modulating its physicochemical properties, biological activity, and pharmacokinetic profile. However, the presence of multiple nitrogen atoms within the fused ring system presents a challenge in controlling the regioselectivity of the alkylation reaction. The triazole ring contains three nitrogen atoms (N1, N2, and N4), while the tetrahydro-pyrazine ring has two (N5 and N8). The relative nucleophilicity of these nitrogens can be influenced by steric and electronic factors, as well as the specific reaction conditions employed.[2][3] This application note provides a comprehensive experimental protocol to systematically investigate the N-alkylation of this scaffold and to identify conditions that favor the formation of specific regioisomers.

Reaction Scheme

G cluster_0 N-Alkylation Reaction Reactant 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Product N-Alkyl-5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine (Mixture of regioisomers) Reactant->Product + R-X, Base, Solvent Alkylating_Agent R-X (e.g., CH3I, BnBr) Alkylating_Agent->Product Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, ACN, THF) Solvent->Product

Caption: General scheme for the N-alkylation of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine.

Experimental Protocols

Materials and Equipment
  • 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine

  • Alkylating agents (e.g., iodomethane, benzyl bromide, ethyl iodide)

  • Bases (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH, 60% dispersion in mineral oil), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvents (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))

  • Reaction vials or round-bottom flasks with stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

General Procedure for N-Alkylation

1. Reaction Setup:

  • To a dry reaction vial or flask under an inert atmosphere (nitrogen or argon), add 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, ACN, or THF) to a concentration of approximately 0.1 M.

  • Add the base (e.g., K₂CO₃ (1.5 eq.), NaH (1.2 eq.), or Cs₂CO₃ (1.5 eq.)). If using NaH, exercise caution as it is flammable and reacts with moisture.

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the heterocyclic core.

2. Addition of Alkylating Agent:

  • Slowly add the alkylating agent (1.1 eq.) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC). The reaction temperature can be adjusted as needed (e.g., heating to 50-80 °C) to drive the reaction to completion, particularly with less reactive alkylating agents.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

4. Workup and Purification:

  • Upon completion, quench the reaction. If NaH was used, carefully quench with a few drops of water or methanol at 0 °C. For other bases, proceed directly to the next step.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to separate the regioisomers.

5. Characterization:

  • Characterize the purified product(s) by NMR (¹H, ¹³C) and mass spectrometry to confirm the structure and determine the site of alkylation. Advanced 2D NMR techniques like HMBC and NOESY can be instrumental in unambiguously assigning the regiochemistry.[4]

Screening Conditions for Regioselectivity

To determine the optimal conditions for selective N-alkylation, a screening of different bases and solvents is recommended. The following table summarizes a proposed screening matrix.

Entry Alkylating Agent Base Solvent Temperature (°C) Time (h) Expected Major Regioisomer(s)
1IodomethaneK₂CO₃DMF2512Mixture of N1, N2/N4, N5/N8
2IodomethaneK₂CO₃ACN2512Mixture of N1, N2/N4, N5/N8
3IodomethaneNaHTHF256Potentially more selective, favoring less hindered positions
4Benzyl BromideCs₂CO₃DMF508Mixture, potentially favoring more nucleophilic nitrogen
5Benzyl BromideNaHTHF256Potentially selective for N1 or N2/N4

Data Presentation

The results of the screening experiments should be compiled into a table for clear comparison of yields and regioselectivity.

Entry Alkylating Agent Base Solvent Total Yield (%) Regioisomer Ratio (N1:N2/N4:N5/N8)
1IodomethaneK₂CO₃DMFTBDTBD
2IodomethaneK₂CO₃ACNTBDTBD
3IodomethaneNaHTHFTBDTBD
4Benzyl BromideCs₂CO₃DMFTBDTBD
5Benzyl BromideNaHTHFTBDTBD

TBD: To be determined experimentally. The ratio of regioisomers can be determined by ¹H NMR analysis of the crude reaction mixture.

Logical Workflow for N-Alkylation and Analysis

G Start Start: 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Alkylation N-Alkylation (Alkylating Agent, Temp, Time) Deprotonation->Alkylation Workup Reaction Workup (Quenching, Extraction) Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Isomer1 Regioisomer 1 Analysis->Isomer1 Isomer2 Regioisomer 2 Analysis->Isomer2 IsomerN ... Analysis->IsomerN

Caption: Experimental workflow for the N-alkylation and subsequent analysis of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine.

Discussion of Regioselectivity

The regiochemical outcome of the N-alkylation is dependent on a delicate balance of several factors:

  • Steric Hindrance: The nitrogen atoms within the fused ring system exhibit different steric environments. For instance, the N1 and N2/N4 positions on the triazole ring are generally more sterically accessible than the N5 and N8 atoms within the saturated pyrazine ring, especially if there are substituents.

  • Electronic Effects: The electron density on each nitrogen atom, influenced by the overall aromaticity and inductive/resonance effects of the fused ring system, will dictate its nucleophilicity. Computational studies can be employed to predict the relative nucleophilicity of the different nitrogen atoms.

  • Base and Counterion: The choice of base and its corresponding counterion can influence the aggregation state of the resulting anion and its reactivity. For example, sodium hydride (NaH) often leads to different selectivity compared to potassium carbonate (K₂CO₃).

  • Solvent: The solvent plays a crucial role in solvating the anionic intermediate and the counterion. Polar aprotic solvents like DMF can favor the formation of solvent-separated ion pairs, potentially leading to different regioselectivity compared to less polar solvents like THF, which may favor tight ion pairs.[2]

Conclusion

This application note provides a robust and detailed protocol for the N-alkylation of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine. By systematically screening different reaction parameters, researchers can optimize the synthesis of desired N-alkylated derivatives. The provided workflow and discussion on regioselectivity will aid in the rational design and synthesis of novel compounds for various applications in drug discovery and medicinal chemistry. Careful characterization of the resulting products is paramount to unambiguously determine the site of alkylation and to understand the structure-activity relationships of this important class of molecules.

References

Application Notes and Protocols for In Vitro Assay Design: 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine analogs, a novel class of compounds with potential as kinase inhibitors. The protocols outlined below detail methodologies for primary screening, cellular activity assessment, and target validation, enabling a thorough characterization of these compounds for drug discovery and development.

Introduction

The 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine scaffold represents a promising heterocyclic core for the development of novel therapeutic agents. Analogs of this structure have been investigated for their potential to modulate the activity of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This document provides a suite of in vitro assays to systematically evaluate the biological activity of these analogs, focusing on their potential as kinase inhibitors.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine analogs. This data is intended to serve as a template for presenting experimental findings.

Table 1: In Vitro Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)[1]
TTP-001c-Met55
TTP-002c-Met77
TTP-003c-Met26
TTP-001VEGFR-23,200
TTP-002VEGFR-22,600
TTP-003VEGFR-24,500
Foretinib (Control)c-Met15
Foretinib (Control)VEGFR-220

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineIC50 (µM)[1]
TTP-001A549 (Lung Cancer)1.23
TTP-002A549 (Lung Cancer)1.43
TTP-003A549 (Lung Cancer)0.98
TTP-001MCF-7 (Breast Cancer)2.31
TTP-002MCF-7 (Breast Cancer)2.05
TTP-003MCF-7 (Breast Cancer)1.05
TTP-001HeLa (Cervical Cancer)1.74
TTP-002HeLa (Cervical Cancer)4.78
TTP-003HeLa (Cervical Cancer)1.28
Foretinib (Control)A549 (Lung Cancer)0.85

Table 3: Target Engagement in Cells (Western Blot Quantification)

Compound IDTreatment Conc. (µM)% Inhibition of p-c-Met (normalized to total c-Met)
TTP-0030.125%
TTP-003178%
TTP-0031095%
Vehicle Control-0%

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the inhibition of kinase activity by quantifying the amount of ADP produced.

Materials:

  • Recombinant human kinase (e.g., c-Met, VEGFR-2)

  • Kinase substrate (specific for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine analogs (dissolved in DMSO)

  • Control inhibitor (e.g., Foretinib)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of 2X kinase buffer.

    • Add 1 µL of the test compound dilution.

    • Add 1.5 µL of a mixture of the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 1 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Serial Dilution Serial Dilution Reaction Plate Reaction Plate Serial Dilution->Reaction Plate Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Reaction Plate Incubation (1h, RT) Incubation (1h, RT) Reaction Plate->Incubation (1h, RT) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubation (1h, RT)->Add ADP-Glo Reagent Incubation (40min, RT) Incubation (40min, RT) Add ADP-Glo Reagent->Incubation (40min, RT) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubation (40min, RT)->Add Kinase Detection Reagent Incubation (30min, RT) Incubation (30min, RT) Add Kinase Detection Reagent->Incubation (30min, RT) Measure Luminescence Measure Luminescence Incubation (30min, RT)->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell Seeding (24h) Cell Seeding (24h) Compound Treatment (72h) Compound Treatment (72h) Cell Seeding (24h)->Compound Treatment (72h) Add MTT (4h) Add MTT (4h) Compound Treatment (72h)->Add MTT (4h) Solubilize Formazan Solubilize Formazan Add MTT (4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Data Analysis & IC50 Data Analysis & IC50 Measure Absorbance (570nm)->Data Analysis & IC50

Caption: Workflow for the MTT cell viability assay.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to assess the inhibition of kinase phosphorylation in a cellular context, confirming target engagement of the compounds.

Materials:

  • Cancer cell line with known target kinase expression (e.g., A549 for c-Met)

  • Complete cell culture medium

  • 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine analogs (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-ß-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect the lysate and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein and then to a loading control (e.g., ß-actin).

cluster_pathway Signaling Pathway Ligand Ligand Receptor Tyrosine Kinase (c-Met) Receptor Tyrosine Kinase (c-Met) Ligand->Receptor Tyrosine Kinase (c-Met) Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (c-Met)->Downstream Signaling Phosphorylates TTP Analog TTP Analog TTP Analog->Receptor Tyrosine Kinase (c-Met) Inhibits

Caption: Simplified signaling pathway of a receptor tyrosine kinase.

References

Application Notes and Protocols for Developing Anticancer Agents from 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold. The protocols outlined below are based on established methodologies for the development of novel cancer therapeutics.

Introduction

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core structure has emerged as a promising scaffold in the design of novel anticancer agents. Its derivatives have demonstrated potent activity against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and inhibition of key cancer-related kinases such as c-Met and Poly(ADP-ribose) polymerase 1 (PARP1). This document provides detailed protocols for the synthesis and evaluation of these compounds, along with data presentation and visualization of key biological pathways.

Synthesis of 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives

A general and efficient method for the synthesis of derivatives of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine involves the reaction of the corresponding hydrochloride salt with various isocyanates.[1][2] This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

General Synthetic Protocol

Materials:

  • 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride

  • Various isocyanates

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Water

Procedure:

  • To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in DCM (10 mL) at room temperature, add triethylamine (1.5 mmol).[1][2]

  • Stir the mixture for a few minutes, then add the desired isocyanate (1.2 mmol).[1][2]

  • Continue stirring the reaction mixture at room temperature for 5 hours.[1][2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

In Vitro Anticancer Activity Evaluation

The synthesized compounds are evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compounds.

Cell Viability Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HCT-116, HT-29, A549, MCF-7, HeLa, MDA-MB-436, Capan-1)

  • Complete growth medium (specific to each cell line)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or foretinib).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activities of various 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives.

Table 1: Antiproliferative Activity of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine Derivatives against Colon Cancer Cell Lines [1][2]

CompoundHCT-116 IC50 (µM)HT-29 IC50 (µM)
RB7 -6.587 - 11.10

Table 2: Antiproliferative and Kinase Inhibitory Activities of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [4][5]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)c-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (µM)
22i 0.83 ± 0.070.15 ± 0.082.85 ± 0.7448-
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6

Table 3: Antiproliferative and PARP1 Inhibitory Activities of[1][2][3]triazolo[4,3-a]pyrazine Derivatives [6]

CompoundMDA-MB-436 (BRCA1-/-) IC50 (nM)Capan-1 (BRCA2-/-) IC50 (nM)PARP1 IC50 (nM)
17m < 1.9< 21.6< 4.1
19a < 1.9< 21.6< 4.1
19c < 1.9< 21.6< 4.1
19e < 1.9< 21.6< 4.1
19i < 1.9< 21.6< 4.1
19k < 1.9< 0.3 (resistant)< 4.1

Mechanism of Action Studies

Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development. Key mechanisms identified for this class of compounds include the induction of apoptosis and inhibition of specific signaling pathways.

Apoptosis Induction Analysis

4.1.1. Western Blotting for Apoptotic Markers

Protocol:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3).

  • Wash and incubate with a corresponding secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Analyze the changes in protein expression levels. An increase in the Bax/Bcl-2 ratio and cleaved Caspase-3 indicates the induction of apoptosis.[1][2]

4.1.2. Cell Cycle Analysis

Protocol:

  • Treat cells with the compound of interest for a specified time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a solution containing RNase A and propidium iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M). An arrest in a specific phase can indicate the compound's mechanism.

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of anticancer agents from 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine.

Mitochondrial_Apoptotic_Pathway Compound Tetrahydrotriazolo- [1,5-a]pyrazine Derivative (e.g., RB7) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Compound->Bax Up-regulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptotic pathway induced by a 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies Synthesis Synthesis of Tetrahydrotriazolo[1,5-a]pyrazine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay Cell Viability Assay (MTT) Characterization->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Western_Blot Western Blotting (Apoptotic Markers) IC50->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Kinase_Assay Kinase Inhibition Assay (Optional) IC50->Kinase_Assay

Caption: General experimental workflow for the development of anticancer agents.

Kinase_Inhibition_Pathway Compound Tetrahydrotriazolo- [1,5-a]pyrazine Derivative Kinase Target Kinase (e.g., c-Met, PARP1) Compound->Kinase Phosphorylated_Substrate Phosphorylated Substrate / PARylation Kinase->Phosphorylated_Substrate Catalysis Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival, DNA Repair) Phosphorylated_Substrate->Downstream_Signaling Inhibition Inhibition of Cell Growth & Proliferation Downstream_Signaling->Inhibition

Caption: General mechanism of action for kinase inhibitor derivatives.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold and its analogs in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. This document details the primary molecular targets, presents quantitative data for lead compounds, and offers detailed experimental protocols for their synthesis and evaluation.

Introduction to the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Scaffold

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core structure is a promising scaffold in medicinal chemistry, particularly for targeting CNS pathologies. Its rigid, three-dimensional structure allows for the precise orientation of substituents to interact with specific biological targets. Derivatives of the closely related 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine have been identified as key intermediates in the synthesis of various bioactive molecules. While research on the specific 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine is emerging, extensive work on analogous tetrahydrotriazolopyrazine structures has identified them as potent modulators of key CNS targets, including the P2X7 receptor and the Neurokinin-3 (NK-3) receptor.

Key CNS Targets and Therapeutic Potential

P2X7 Receptor Antagonism for Neuroinflammation and Mood Disorders

The P2X7 receptor, an ATP-gated ion channel primarily expressed on microglia in the CNS, is a critical player in neuroinflammation.[1][4] Its overactivation is implicated in various neurodegenerative and psychiatric disorders.[1] Antagonism of the P2X7 receptor is a promising therapeutic strategy for conditions such as major depressive disorder, neuropathic pain, and Alzheimer's disease.[1]

Derivatives of the 6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-one scaffold have been developed as highly potent P2X7 receptor antagonists, with some exhibiting excellent brain penetrance and in vivo efficacy.

NK-3 Receptor Antagonism for Psychiatric and Neurological Disorders

The Neurokinin-3 (NK-3) receptor, a G-protein coupled receptor for the neuropeptide neurokinin B, is involved in the modulation of various CNS functions.[5] Antagonists of the NK-3 receptor are being investigated for the treatment of schizophrenia, mood disorders, and other neurological conditions.[5] Chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazines have been patented as selective NK-3 receptor antagonists, highlighting the potential of this scaffold for this target.

Quantitative Data for Tetrahydrotriazolopyrazine Derivatives

The following tables summarize the reported in vitro and in vivo activity of representative tetrahydrotriazolopyrazine derivatives against their respective CNS targets.

Table 1: In Vitro Potency of Tetrahydrotriazolopyrazine Derivatives as P2X7 Receptor Antagonists

Compound IDScaffoldTargetAssay TypeIC50 (nM)Reference
Optimized Leads6,7-dihydro-[1][2]triazolo[4,3-a]pyrazin-8(5H)-oneHuman P2X7RNot Specified< 1[1]
Compound 255,6-dihydro-[1]triazolo[4,3-a]pyrazineHuman P2X7RNot Specified9[6]
Compound 255,6-dihydro-[1][3]triazolo[4,3-a]pyrazineRat P2X7RNot Specified42[6]

Table 2: In Vivo Activity of a Brain-Penetrant Tetrahydrotriazolopyrazine Derivative

Compound IDScaffoldTarget EngagementAnimal ModelDose (mg/kg, p.o.)ED50 (mg/kg)Receptor OccupancyReference
Compound 11d6,7-dihydro-[1][2]triazolo[4,3-a]pyrazin-8(5H)-oneP2X7RRatNot Specified0.8Not Specified[1]
Compound 255,6-dihydro-[1][3]triazolo[4,3-a]pyrazineP2X7RRat10Not Specified80% at 6 hours[6]

Experimental Protocols

Synthesis of Tetrahydrotriazolopyrazine Derivatives

The following is a general procedure for the synthesis of N-substituted 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives.[7]

Protocol:

  • To a suspension of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add triethylamine (1.5 mmol).

  • To this mixture, add the desired isocyanate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine solution and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the desired N-substituted derivative.

A method for synthesizing the starting material, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride, has also been described.[8]

In Vitro P2X7 Receptor Antagonist Assays

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 receptor channel upon agonist stimulation.

Protocol:

  • Cell Preparation: Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7) in the appropriate medium.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation: Place the cell plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add a P2X7 agonist, such as BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate), to stimulate calcium influx.

  • Data Acquisition: Measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

This assay measures the inhibition of large pore formation associated with sustained P2X7 receptor activation.

Protocol:

  • Cell Seeding: Seed P2X7-expressing cells into a 96-well plate and allow them to adhere overnight.

  • Antagonist Incubation: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 15-60 minutes).

  • Dye and Agonist Addition: Add a fluorescent dye that is impermeable to cells with intact membranes (e.g., YO-PRO-1 or propidium iodide) along with a P2X7 agonist (e.g., ATP or BzATP).

  • Incubation: Incubate the plate for a period that allows for pore formation and dye uptake (e.g., 15-60 minutes).

  • Data Acquisition: Measure the fluorescence of the incorporated dye using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.

In Vitro NK-3 Receptor Binding Assay[10]

This assay measures the ability of a compound to displace a radiolabeled ligand from the NK-3 receptor.

Protocol:

  • Membrane Preparation: Use membranes from cells expressing the human NK-3 receptor (e.g., CHO cells).

  • Incubation Mixture: In each well of a 96-well plate, combine:

    • 50 µL of the test compound at various concentrations.

    • 25 µL of a radiolabeled NK-3 receptor ligand (e.g., [¹²⁵I]His³, MePhe⁷)-NKB).

    • 25 µL of the membrane solution in assay buffer (e.g., 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Incubation: Incubate the mixture for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through GF/B filters pre-treated with 0.3% polyethylenimine to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Ex Vivo Receptor Occupancy Assay by Autoradiography[11][12][13]

This assay determines the extent to which a drug occupies its target receptor in the brain after in vivo administration.

Protocol:

  • Animal Dosing: Administer the test compound to animals (e.g., rats) via the desired route (e.g., oral gavage).

  • Tissue Collection: At the time of expected peak brain concentration, euthanize the animals and rapidly excise the brains. A blood sample can also be collected to determine plasma drug concentration.

  • Sectioning: Freeze the brains and cut thin sections (e.g., 20 µm) using a cryostat. Thaw-mount the sections onto microscope slides.

  • Radiotracer Incubation: Incubate the brain sections with a radiolabeled ligand specific for the target receptor (e.g., a tritiated P2X7 or NK-3 antagonist) until equilibrium is reached.

  • Washing: Wash the sections in buffer to remove unbound radiotracer.

  • Imaging: Expose the dried sections to a phosphor imaging screen or autoradiographic film.

  • Data Analysis: Quantify the radioactivity in specific brain regions of interest. Compare the binding in drug-treated animals to that in vehicle-treated animals to calculate the percentage of receptor occupancy at different doses of the test compound.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway in the CNS

Activation of the P2X7 receptor on microglia by high concentrations of extracellular ATP triggers a cascade of intracellular events leading to neuroinflammation. This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β.[9] P2X7 receptor activation also stimulates MAP kinase signaling pathways (p38, ERK, JNK).[9] Antagonists based on the tetrahydrotriazolopyrazine scaffold block these downstream effects.

P2X7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7 P2X7 Receptor NLRP3 NLRP3 Inflammasome Activation P2X7->NLRP3 MAPK MAPK Activation (p38, ERK, JNK) P2X7->MAPK ATP Extracellular ATP ATP->P2X7 Activates Antagonist Tetrahydrotriazolopyrazine Antagonist Antagonist->P2X7 Blocks Caspase1 Caspase-1 NLRP3->Caspase1 Activates Inflammation Neuroinflammation MAPK->Inflammation Pro_IL1b Pro-IL-1β IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β to IL1b->Inflammation NK3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK3R NK-3 Receptor Gq Gq protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes NKB Neurokinin B NKB->NK3R Binds Antagonist Tetrahydrotriazolopyrazine Antagonist Antagonist->NK3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Tetrahydrotriazolopyrazine Library HTS High-Throughput Screening (e.g., Ca2+ influx, binding) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME/ Tox Profiling SAR->ADME SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt In_Vivo_PK In Vivo Pharmacokinetics Lead_Opt->In_Vivo_PK Receptor_Occ Receptor Occupancy Studies In_Vivo_PK->Receptor_Occ Efficacy In Vivo Efficacy Models (e.g., behavioral tests) Receptor_Occ->Efficacy Candidate Candidate Selection Efficacy->Candidate

References

Application Notes & Protocols: A Focused Library of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have shown promise as antibacterial, anticonvulsant, and anti-inflammatory agents, among other therapeutic applications.[1] The fused triazole and piperazine rings provide a rigid three-dimensional structure that can be strategically modified to optimize interactions with various biological targets. This document provides detailed protocols for the synthesis of a focused library of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives and their evaluation in key biological assays.

I. Synthesis of the Core Scaffold and Derivatives

The synthesis of the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core can be achieved through a multi-step sequence, starting from readily available materials. The following protocols are based on established literature procedures.[1][2]

Protocol 1: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

This protocol outlines the synthesis of a key intermediate, which can be further functionalized to generate a library of derivatives.

Step 1: Synthesis of 2-hydrazinopyrazine

  • To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate.

  • Adjust the pH of the reaction mixture to 6.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove impurities to obtain 2-hydrazinopyrazine.

Step 2: Synthesis of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine

  • In a suitable solvent such as chlorobenzene, add trifluoroacetic anhydride.

  • Add 2-hydrazinopyrazine to the stirred solution.

  • Heat the mixture and add methanesulfonic acid.

  • Reflux the reaction mixture and distill off the trifluoroacetic acid.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Adjust the pH to 12 and separate the organic phase to obtain the product.

Step 3: Hydrogenation to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

  • In a high-pressure kettle, add palladium on carbon (Pd/C) and an ethanol solution of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine under a nitrogen atmosphere.

  • Carry out the hydrogenation reaction under pressure.

  • After completion, filter the reaction mixture, wash, and concentrate the filtrate.

Step 4: Formation of the Hydrochloride Salt

  • Mix the residue from the previous step with an ethanol solution of hydrogen chloride.

  • Allow the mixture to react to form the hydrochloride salt, which will precipitate out of solution.

  • Separate the precipitate, wash, and dry to a constant weight to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.[2]

Workflow for the Synthesis of the Core Scaffold

Synthetic Workflow A 2-chloropyrazine B 2-hydrazinopyrazine A->B Hydrazine hydrate, Ethanol, pH 6 C 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine B->C Trifluoroacetic anhydride, Chlorobenzene, Methanesulfonic acid D 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine C->D H2, Pd/C, Ethanol E 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl D->E HCl, Ethanol Diversification Workflow A Core Scaffold C Coupling Reaction A->C B Boc-protected Amino Acid B->C D Boc-protected Derivative C->D HATU, DIPEA, DMF E Deprotection D->E TFA, DCM F Final Derivative E->F GABAergic Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_R GABAA Receptor GABA->GABA_R binds Cl_channel Chloride Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Compound Triazolopyrazine Derivative Compound->GABA_R Positive Modulation

References

Application Notes and Protocols for the Characterization of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its derivatives. The protocols detailed below are foundational for researchers in medicinal chemistry, drug discovery, and quality control.

Introduction

5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine is a heterocyclic scaffold of significant interest in pharmaceutical development due to its presence in various biologically active compounds. Accurate and thorough characterization is crucial for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. This document outlines the key analytical methodologies for its characterization.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine. The primary analytical methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the determination of the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Elemental Analysis (EA): To determine the elemental composition and verify the empirical formula.

  • Melting Point Analysis: To assess the purity of the compound.

  • Chromatography (HPLC/LC-MS): To determine purity and separate mixtures.

Below is a logical workflow for the characterization of a newly synthesized batch of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Final Confirmation Synthesis Synthesis of 5,6,7,8-Tetrahydro- triazolo[1,5-a]pyrazine Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS EA Elemental Analysis (CHN) Purification->EA MP Melting Point Analysis Purification->MP HPLC Purity Check (HPLC) NMR->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation EA->Structure_Confirmation Purity_Determination Purity Determination MP->Purity_Determination HPLC->Purity_Determination G cluster_workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dilute Solution) Ionization Ionization (ESI or EI) Sample_Prep->Ionization Mass_Analyzer Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Data_Analysis Data Analysis (m/z, Fragmentation) Detection->Data_Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine and its derivatives, with a particular focus on the common intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, a key component in the synthesis of Sitagliptin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes for 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine and its derivatives?

A1: A prevalent synthetic strategy involves a multi-step process, particularly for derivatives like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. This common route includes:

  • Hydrazinolysis of a pyrazine derivative: Typically, 2-chloropyrazine is reacted with hydrazine hydrate to form 2-hydrazinopyrazine.

  • Acylation of the hydrazine: The resulting 2-hydrazinopyrazine is then acylated. For the trifluoromethyl derivative, trifluoroacetic anhydride is commonly used.

  • Cyclization: The acylated intermediate undergoes cyclization, often facilitated by a dehydrating agent or heat, to form the triazole ring.

  • Reduction (if necessary): If the pyrazine ring is not already saturated, a reduction step (e.g., hydrogenation) is performed to yield the 5,6,7,8-tetrahydro derivative.

  • Salt formation: The final product is often converted to a hydrochloride salt to improve stability and handling.

One patented method describes a process that aims to minimize the formation of byproducts.[2]

Q2: During the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, I am observing unexpected peaks in my HPLC analysis. What are the likely byproducts?

A2: Several byproducts can form during this synthesis. Below is a table summarizing potential impurities and their likely sources.

Potential Byproduct Likely Source of Formation Troubleshooting Suggestions
Unreacted 2-Hydrazinopyrazine Incomplete acylation with trifluoroacetic anhydride.Ensure stoichiometric or slight excess of trifluoroacetic anhydride. Monitor reaction progress by TLC or HPLC to confirm complete consumption of the starting material.
N',N'-di(trifluoroacetyl)-2-hydrazinopyrazine Over-acylation of the hydrazine moiety.Control the stoichiometry of trifluoroacetic anhydride carefully. Lowering the reaction temperature might also help to prevent over-acylation.
Isomeric Triazolopyrazine Alternative cyclization pathways. The Dimroth rearrangement can lead to the formation of[1][2][3]triazolo[1,5-c]pyrimidine isomers from[1][2][3]triazolo[4,3-c]pyrimidine precursors.[4][5]Careful control of pH and temperature during cyclization can influence the regioselectivity. The thermodynamically more stable isomer is often favored at higher temperatures or under acidic/basic conditions.
Hydrolyzed Intermediates Presence of water in the reaction mixture can lead to the hydrolysis of trifluoroacetic anhydride or acylated intermediates. Trifluoroacetic anhydride reacts violently with water to form trifluoroacetic acid.[6]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Products of Side Reactions with Solvents If reactive solvents are used, they might participate in side reactions with the highly reactive intermediates.Choose inert solvents for the reaction.
Degradation Products The final product or intermediates might degrade under harsh reaction conditions (e.g., high temperature, strong acid/base). Stress testing of sitagliptin has shown the formation of specific degradation impurities under acidic and basic conditions.[1]Optimize reaction conditions to use milder temperatures and shorter reaction times if possible. Purify the product promptly after synthesis.

Q3: My reaction yield is consistently low. What are the potential reasons?

A3: Low yields can be attributed to several factors:

  • Incomplete Reactions: As mentioned in Q2, incomplete acylation or cyclization are common issues. Ensure your reagents are pure and active, and consider extending reaction times or adjusting temperatures.

  • Byproduct Formation: The formation of significant amounts of the byproducts listed above will naturally decrease the yield of the desired product.

  • Product Loss During Workup and Purification: The product may be partially soluble in the aqueous phase during extraction, or it may be lost during crystallization or chromatography. Optimize your purification strategy to minimize these losses.

  • Decomposition: The target molecule or key intermediates may be unstable under the reaction or workup conditions.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring these reactions.

  • TLC: Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., iodine or potassium permanganate) can help visualize the spots.

  • HPLC: A reverse-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile is often effective.[1][7] UV detection at a suitable wavelength (e.g., 210 nm or 267 nm) can be used.[1][7] Developing a robust HPLC method is crucial for identifying and quantifying impurities.[1][7]

Experimental Protocols

General Procedure for the Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (adapted from literature[2])

  • Formation of 2-Hydrazinopyrazine: To a solution of 2-chloropyrazine in ethanol, add hydrazine hydrate. Adjust the pH to 6 and stir the reaction mixture. After the reaction is complete, remove any impurities to obtain 2-hydrazinopyrazine.

  • Acylation and Cyclization: In a separate vessel, add chlorobenzene and trifluoroacetic anhydride. To this mixture, add the 2-hydrazinopyrazine from the previous step with stirring. Heat the mixture and add methanesulfonic acid. Reflux the reaction mixture to distill off trifluoroacetic acid. After the reaction, concentrate the solution under reduced pressure. Adjust the pH to 12 and separate the organic phase.

  • Reduction and Salt Formation: The intermediate from the previous step is dissolved in an ethanol solution and subjected to hydrogenation using a palladium on carbon catalyst in a high-pressure kettle under a nitrogen atmosphere. After the reaction, filter the catalyst, and wash and concentrate the filtrate. The residue is mixed with an ethanol solution of hydrogen chloride. The resulting precipitate is separated, washed, and dried to a constant weight to yield the final product.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start Unexpected Peak in HPLC check_sm Check for Unreacted Starting Materials start->check_sm check_overreaction Investigate Over-reaction Products start->check_overreaction check_isomer Consider Isomer Formation start->check_isomer check_hydrolysis Analyze for Hydrolysis Products start->check_hydrolysis check_degradation Evaluate Degradation Pathways start->check_degradation incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction overreaction Over-acylation check_overreaction->overreaction isomerization Dimroth Rearrangement check_isomer->isomerization hydrolysis Hydrolysis of Anhydride/ Intermediate check_hydrolysis->hydrolysis degradation Product/Intermediate Decomposition check_degradation->degradation Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions A 2-Chloropyrazine + Hydrazine Hydrate B 2-Hydrazinopyrazine A->B C Acylation with Trifluoroacetic Anhydride B->C D Acylated Intermediate C->D S1 Incomplete Acylation (Unreacted Hydrazinopyrazine) C->S1 Incomplete S2 Over-acylation C->S2 Excess Acylating Agent E Cyclization D->E S4 Hydrolysis D->S4 Presence of Water F 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine E->F S3 Isomer Formation (Dimroth Rearrangement) E->S3 Rearrangement G Reduction F->G H 5,6,7,8-Tetrahydro-Derivative G->H

References

Technical Support Center: Synthesis of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine. The proposed synthetic pathway involves three key stages:

  • Formation of 2-Hydrazinopyrazine: Nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate.

  • Cyclization to form[1][2][3]Triazolo[1,5-a]pyrazine: Reaction of 2-hydrazinopyrazine with a one-carbon source (e.g., formic acid or triethyl orthoformate).

  • Reduction of the Pyrazine Ring: Catalytic hydrogenation of the[1][2][3]triazolo[1,5-a]pyrazine core to yield the final product.

Problem 1: Low Yield in the Synthesis of 2-Hydrazinopyrazine from 2-Chloropyrazine
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Reaction - Increase reaction temperature to reflux.- Extend reaction time, monitoring by TLC.- Use a higher boiling point solvent like n-butanol if using hydrazine hydrate.Drive the reaction to completion, increasing the consumption of 2-chloropyrazine.
Side Product Formation (e.g., bis-hydrazine adducts) - Use a large excess of hydrazine hydrate (e.g., 10-20 equivalents).- Add 2-chloropyrazine dropwise to the hydrazine hydrate solution to maintain a high hydrazine concentration throughout the reaction.Minimize the formation of symmetrical di-substituted pyrazine byproducts.
Difficult Product Isolation - After reaction completion, cool the mixture and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).- Perform multiple extractions to ensure complete recovery.- Dry the combined organic layers thoroughly (e.g., with anhydrous sodium sulfate) before solvent evaporation.Improve the recovery and purity of the 2-hydrazinopyrazine intermediate.
Problem 2: Low Yield during Cyclization to form[1][2][3]Triazolo[1,5-a]pyrazine
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete Cyclization - When using formic acid, ensure anhydrous conditions and consider adding a dehydrating agent.- If using triethyl orthoformate, ensure the reaction is heated sufficiently to drive off ethanol byproduct.- Consider using a catalytic amount of a mineral acid (e.g., HCl) to promote cyclization.Facilitate the intramolecular cyclization and dehydration steps, leading to higher conversion to the triazole ring system.
Formation of Formylhydrazide Intermediate without Cyclization - Increase the reaction temperature and/or time.- If using an orthoester, a higher boiling point solvent may be beneficial. A method using orthoesters is often superior to acidic cyclodehydration[4].Drive the reaction beyond the intermediate stage to the desired cyclized product.
Degradation of Starting Material or Product - Monitor the reaction closely by TLC to avoid prolonged heating after completion.- If using strong acid, ensure the temperature is controlled to prevent charring or decomposition.Preserve the integrity of the desired product and improve the isolated yield.
Problem 3: Inefficient Reduction of the Pyrazine Ring
Potential Cause Troubleshooting Suggestion Expected Outcome
Catalyst Inactivity - Use fresh, high-quality palladium on carbon (Pd/C) or another suitable catalyst.- Ensure the catalyst is not poisoned by impurities from previous steps (purify the triazolopyrazine intermediate if necessary).- Increase the catalyst loading.Achieve a more efficient and complete hydrogenation of the pyrazine ring.
Low Hydrogen Pressure - Increase the hydrogen pressure in the reaction vessel according to safety guidelines.- Ensure the reaction vessel is properly sealed to maintain pressure.Enhance the rate and completeness of the reduction.
Incomplete Reaction - Extend the reaction time.- Increase the reaction temperature (within the stability limits of the product).- Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.Drive the reduction to completion, minimizing the presence of the aromatic intermediate in the final product.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine?

A1: While a specific yield for the parent compound is not widely reported in the reviewed literature, yields for analogous substituted derivatives can vary significantly based on the specific reagents and conditions used. For multi-step syntheses of similar heterocyclic systems, an overall yield of 30-50% would be considered moderate to good. Each step should be optimized individually to maximize the final product yield.

Q2: Are there alternative reagents for the cyclization step?

A2: Yes, besides formic acid, other one-carbon synthons can be used. Triethyl orthoformate is a common alternative and can lead to cleaner reactions with higher yields as it avoids the harsh acidic conditions of formic acid[4].

Q3: How can I purify the final product, 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine?

A3: Purification can typically be achieved through column chromatography on silica gel, using a solvent system such as ethyl acetate/methanol or dichloromethane/methanol. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Q4: What are the key safety precautions for this synthesis?

A4: Hydrazine hydrate is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly rated pressure vessel with appropriate safety measures in place.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Triazolo[4,3-a]pyrazine Derivatives

Starting Material Reagent(s) for Triazole Formation Solvent Temperature Time Yield Reference
N'-[(2Z)-Piperazin-2-ylidene]trifluoroacetohydrazide37% Hydrochloric AcidMethanol55 °C30 minNot specified[5]
2-Hydrazinopyrazine derivativeTrifluoroacetic Anhydride, Methanesulfonic AcidChlorobenzeneRefluxNot specifiedNot specified[2]
2-HydrazinopyrazinesOrthoestersNot specifiedNot specifiedNot specifiedGenerally superior to acidic cyclodehydration[4]

Experimental Protocols

Representative Protocol for the Synthesis of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

This protocol is a representative method based on the synthesis of analogous compounds. Optimization may be required to achieve desired yields and purity.

Step 1: Synthesis of 2-Hydrazinopyrazine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (10 equivalents).

  • Heat the hydrazine hydrate to 100 °C.

  • Slowly add 2-chloropyrazine (1 equivalent) dropwise to the heated hydrazine hydrate over 30 minutes.

  • After the addition is complete, maintain the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinopyrazine, which can be used in the next step without further purification.

Step 2: Synthesis of[1][2][3]Triazolo[1,5-a]pyrazine

  • Dissolve 2-hydrazinopyrazine (1 equivalent) in triethyl orthoformate (5-10 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

  • Dissolve[1][2][3]triazolo[1,5-a]pyrazine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture in a hydrogenation vessel.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Visualizations

G cluster_0 Stage 1: 2-Hydrazinopyrazine Synthesis cluster_1 Stage 2: Triazole Ring Formation cluster_2 Stage 3: Pyrazine Ring Reduction 2-Chloropyrazine 2-Chloropyrazine Reaction1 Nucleophilic Aromatic Substitution 2-Chloropyrazine->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 2-Hydrazinopyrazine 2-Hydrazinopyrazine Reaction1->2-Hydrazinopyrazine Reaction2 Cyclization 2-Hydrazinopyrazine->Reaction2 Formic Acid / Orthoester Formic Acid / Orthoester Formic Acid / Orthoester->Reaction2 Triazolo[1,5-a]pyrazine Triazolo[1,5-a]pyrazine Reaction2->Triazolo[1,5-a]pyrazine Reaction3 Catalytic Hydrogenation Triazolo[1,5-a]pyrazine->Reaction3 H2, Pd/C H2, Pd/C H2, Pd/C->Reaction3 Final Product 5,6,7,8-Tetrahydro- triazolo[1,5-a]pyrazine Reaction3->Final Product G cluster_0 Troubleshooting Low Yield cluster_1 Corrective Actions Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Impure Starting Materials? Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Incomplete Reaction or Side Products? Improve_Workup Improve Work-up & Purification Low_Yield->Improve_Workup Product Loss During Isolation? Purify_SM Purify/Re-source Reagents Check_Purity->Purify_SM Adjust_Params Adjust Temperature, Time, or Reagent Ratio Optimize_Conditions->Adjust_Params Refine_Isolation Modify Extraction or Chromatography Improve_Workup->Refine_Isolation

References

Technical Support Center: Purification of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and related derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Question: My compound shows significant peak tailing during normal-phase chromatography on silica gel. How can I improve the peak shape?

Answer: Peak tailing on silica gel is a common issue for basic compounds like 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine due to strong interactions with acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic additive into your mobile phase can neutralize the acidic silanol groups and improve peak symmetry.

    • Recommended Additives: Triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide are commonly used. A typical concentration is 0.1-1% (v/v) in the mobile phase.[1]

    • Example Solvent System: Dichloromethane/Methanol with 0.5% Triethylamine.[1]

  • Use of an Alternative Stationary Phase: If adding a basic modifier is not effective or compatible with your downstream applications, consider using a more inert stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amino-propyl functionalized silica: This stationary phase is less acidic than bare silica and can provide better peak shapes for basic analytes.

Question: My compound has poor retention and elutes in the void volume during reversed-phase chromatography. What can I do to increase retention?

Answer: The high polarity of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine can lead to insufficient retention on traditional C18 columns. To enhance retention, consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It utilizes a polar stationary phase (e.g., silica, diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[1]

  • Use of a High-Aqueous Mobile Phase with a Suitable Column: Some modern reversed-phase columns are designed to be stable in highly aqueous mobile phases. Check your column's specifications before using a mobile phase with a low organic content.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column. For a basic compound, a perfluorinated carboxylic acid (e.g., trifluoroacetic acid - TFA) is a common choice. However, be aware that these reagents can be difficult to remove from the final product.

Question: I am observing broad or split peaks in my chromatogram. What are the potential causes and solutions?

Answer: Broad or split peaks can arise from several factors, from sample preparation to instrument issues. A systematic approach is best for troubleshooting.[2]

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and fronting. Try diluting your sample.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections. Try washing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Instrumental Issues: Check for leaks in the system, especially at fittings. Ensure the pump is delivering a stable and consistent flow rate.

Question: My compound appears to be degrading on the chromatography column. How can I prevent this?

Answer: If you suspect your compound is unstable on the stationary phase, particularly on silica gel which can be acidic, consider the following:

  • Use a Less Acidic Stationary Phase: As mentioned for peak tailing, switching to alumina or a functionalized silica phase can prevent acid-catalyzed degradation.[1]

  • Reversed-Phase Chromatography: The non-polar nature of reversed-phase stationary phases is generally less likely to cause degradation of acid-sensitive compounds.[1]

  • Work at Lower Temperatures: If possible, running the chromatography at a lower temperature can reduce the rate of degradation.

Data Presentation

The following tables summarize typical chromatographic conditions used for the purification of triazolopyrazine derivatives.

Table 1: Normal-Phase Chromatography Conditions

Stationary PhaseMobile Phase SystemElution ModeReference
Silica Geln-hexane/Ethyl AcetateStepwise Gradient[3]
Silica GelEthyl Acetate/Cyclohexane (40/60)Isocratic[4]
Silica GelEthyl Acetate/Cyclohexane (20/80)Isocratic[4][5]
Silica GelEthyl Acetate/Cyclohexane (30/70)Isocratic[5]

Table 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC) Conditions

Stationary PhaseMobile Phase SystemElution ModeDetectionReference
C18Methanol/Water/0.1% TFAGradientUV/MS[3]
Acquity CSH C18Aqueous Ammonium Formate (pH 4.2)/AcetonitrileGradientMS (ESI+)[6]
Acquity HSS T30.1% Formic Acid in Water/MethanolGradientMS/MS[6]

Experimental Protocols

Below are detailed methodologies for common chromatographic purification techniques for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its analogs.

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane or cyclohexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The gradient can be run stepwise or linearly.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Equilibrate the HPLC system, including the C18 column, with the initial mobile phase composition (e.g., 95% aqueous buffer, 5% organic solvent) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject a defined volume of the filtered sample onto the column.

  • Gradient Elution: Run a linear gradient, for example, from 5% to 95% organic solvent (e.g., acetonitrile or methanol) over a specified time (e.g., 20-30 minutes) to elute the compound of interest.

  • Detection: Monitor the column effluent using a UV detector at an appropriate wavelength or a mass spectrometer.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the peak of the target compound. The purity of the collected fractions can be confirmed by re-injecting an aliquot onto the HPLC system.

  • Solvent Removal: Remove the organic solvent and, if possible, the aqueous buffer through lyophilization or evaporation under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_post_purification Post-Purification crude_product Crude Product dissolution Dissolution in appropriate solvent crude_product->dissolution filtration Filtration (if necessary) dissolution->filtration column_selection Column Selection (e.g., Silica, C18) filtration->column_selection mobile_phase Mobile Phase Preparation column_selection->mobile_phase equilibration System Equilibration mobile_phase->equilibration injection Sample Injection equilibration->injection elution Elution (Isocratic or Gradient) injection->elution detection Detection (UV, MS) elution->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (e.g., TLC, HPLC) fraction_collection->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal pure_compound Pure Compound solvent_removal->pure_compound

Caption: General workflow for the chromatographic purification of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

troubleshooting_guide cluster_peak_shape Poor Peak Shape cluster_retention Retention Issues cluster_stability Compound Stability start Chromatographic Issue Identified peak_tailing Peak Tailing? start->peak_tailing broad_peaks Broad/Split Peaks? start->broad_peaks poor_retention Poor Retention? start->poor_retention no_elution Compound Not Eluting? start->no_elution degradation Degradation Suspected? start->degradation add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, HILIC) peak_tailing->change_stationary_phase If modifier fails check_sample_load Check Sample Concentration & Injection Volume broad_peaks->check_sample_load Yes check_solvent Ensure Injection Solvent is Weaker than Mobile Phase broad_peaks->check_solvent use_hilic Use HILIC or Ion-Pairing poor_retention->use_hilic Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes use_inert_phase Use Inert Stationary Phase (e.g., Reversed-Phase) degradation->use_inert_phase Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Overcoming Solubility Challenges with 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivative shows potent activity in my initial biochemical assay but fails in cell-based assays. Could solubility be the issue?

A1: Yes, this is a common scenario. Poor aqueous solubility is a significant hurdle for many heterocyclic compounds, including triazolopyrazine derivatives. While the compound may be soluble in the organic solvents (like DMSO) used for stock solutions, it can precipitate when diluted into the aqueous environment of cell culture media. This leads to a lower effective concentration of the compound at the cellular level, resulting in diminished or inconsistent activity.

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure for my 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivative?

A2: Kinetic solubility refers to the concentration of a compound that can be rapidly dissolved from a high-concentration stock (usually in DMSO) into an aqueous buffer before precipitation occurs. It is often a higher value than thermodynamic solubility and is relevant for short-term experiments like many high-throughput screens.

Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid form of the compound in a solvent. It is determined over a longer incubation period (e.g., 24 hours) and is more indicative of the compound's behavior in vivo and is crucial for formulation development. For initial troubleshooting of in vitro assays, determining the kinetic solubility is often a good starting point.

Q3: At what stage of the drug discovery process should I start addressing the solubility of my 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives?

A3: It is highly recommended to assess the solubility of your compounds as early as possible in the drug discovery pipeline. Poor solubility can lead to misleading structure-activity relationship (SAR) data and can be a major obstacle for preclinical and clinical development. Early assessment allows for the selection of more developable candidates and provides time to explore solubility enhancement strategies if a promising but poorly soluble compound is identified.

Troubleshooting Guides

Problem: My compound precipitates when preparing a stock solution in DMSO.

Possible Cause: The compound may have limited solubility even in DMSO at the desired concentration.

Solutions:

  • Gentle Heating: Gently warm the solution in a water bath (typically up to 40-50°C) to aid dissolution.

  • Sonication: Use a sonicator to break up any aggregates and facilitate dissolution.

  • Lower Concentration: If the above methods fail, prepare a lower concentration stock solution. It is crucial to know the upper limit of your compound's solubility in DMSO.

Problem: My compound dissolves in DMSO but precipitates upon dilution into aqueous buffer or cell culture media.

This is a very common issue. The following workflow can help diagnose and solve the problem.

G cluster_0 Troubleshooting Precipitation in Aqueous Media start Compound precipitates in aqueous media check_stock Is the DMSO stock solution clear? start->check_stock stock_precipitate Precipitate in stock. See stock solution troubleshooting. check_stock->stock_precipitate No check_dilution How is the dilution performed? check_stock->check_dilution Yes direct_dilution Direct dilution of concentrated stock into large volume of media. check_dilution->direct_dilution serial_dilution Stepwise/serial dilution. check_dilution->serial_dilution use_serial_dilution Use a stepwise dilution protocol. direct_dilution->use_serial_dilution check_concentration Is the final concentration too high? serial_dilution->check_concentration high_conc Concentration likely exceeds kinetic solubility. check_concentration->high_conc low_conc Concentration is low, but precipitation still occurs. check_concentration->low_conc lower_conc Lower the final concentration. high_conc->lower_conc determine_sol Determine kinetic solubility in assay buffer. low_conc->determine_sol consider_formulation Consider solubility enhancement strategies. determine_sol->consider_formulation lower_conc->determine_sol

Troubleshooting workflow for compound precipitation.

Data Presentation

The aqueous solubility of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives is highly dependent on the nature and position of substituents. Below are illustrative tables demonstrating how solubility data for a series of analogs might be presented.

Table 1: Kinetic Solubility of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Analogs in PBS (pH 7.4)

Compound IDR1 SubstituentR2 SubstituentKinetic Solubility (µM) in PBS (pH 7.4)
TTP-001HH85
TTP-002ClH42
TTP-003OCH₃H95
TTP-004HCOOH> 200
TTP-005HCONH₂150
TTP-006CF₃H25

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Solubility of a Hypothetical 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Derivative (TTP-006) in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)250.006
DMSO25> 50
Ethanol255.2
PEG4002515.8
10% DMSO in PBS250.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh approximately 2-5 mg of the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivative into a sterile, high-quality microcentrifuge tube or glass vial.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment by Nephelometry

This protocol provides a high-throughput method to determine the kinetic solubility of your compounds.

G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM compound stock in 100% DMSO serial_dilute Perform serial dilution of stock in DMSO in a 96-well plate prep_stock->serial_dilute add_buffer Add aqueous buffer (e.g., PBS pH 7.4) to each well (final DMSO conc. ~1%) serial_dilute->add_buffer mix_incubate Mix and incubate plate (e.g., 2 hours at 37°C) add_buffer->mix_incubate read_nephelometer Read light scattering using a nephelometer mix_incubate->read_nephelometer analyze_data Analyze data to determine the precipitation point read_nephelometer->analyze_data

Experimental workflow for kinetic solubility assessment.

Solubility Enhancement Strategies

If a promising 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivative has poor solubility, several strategies can be employed. The choice of strategy depends on the physicochemical properties of the compound and the intended application.

G cluster_2 Solubility Enhancement Decision Tree start Poorly soluble compound is_ionizable Is the compound ionizable (acidic or basic)? start->is_ionizable salt_formation Salt Formation is_ionizable->salt_formation Yes ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_not_ionizable Not sufficiently ionizable or salt/pH strategies failed is_ionizable->is_not_ionizable No salt_formation->is_not_ionizable If fails ph_adjustment->is_not_ionizable If fails formulation_strategies Consider Formulation Strategies is_not_ionizable->formulation_strategies co_solvents Co-solvents (e.g., PEG, ethanol) formulation_strategies->co_solvents cyclodextrins Complexation with Cyclodextrins formulation_strategies->cyclodextrins nanosuspension Nanosuspension (Particle Size Reduction) formulation_strategies->nanosuspension prodrug Prodrug Approach formulation_strategies->prodrug co_crystals Co-crystallization formulation_strategies->co_crystals

Decision tree for selecting a solubility enhancement strategy.

Technical Support Center: Optimizing Triazolopyrazine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for triazolopyrazine ring formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of triazolopyrazine derivatives.

Question 1: My reaction yield for the triazolopyrazine ring formation is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in triazolopyrazine synthesis can arise from several factors. Below are common causes and potential solutions:

  • Incomplete Reaction: The cyclization reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the reaction temperature. For instance, in some cyclization reactions, increasing the temperature to 150°C has been shown to significantly improve yields[1].

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and reagents is critical and can significantly impact the yield.

    • Solution: A systematic optimization of reaction parameters is recommended. Screen different solvents, as their dielectric constants can influence the reaction outcome[2]. The amount of catalyst can also be crucial; in some cases, reducing the catalyst and ligand quantities can maintain a good yield[1].

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.

    • Solution: Identify potential side reactions, such as hydrolysis or the formation of regioisomers. For example, in reactions involving alkoxides, hydroxide can be a competitive nucleophile, leading to undesired byproducts[3]. Adjusting the reaction conditions, such as ensuring anhydrous conditions, can mitigate these side reactions.

  • Degradation of Starting Materials or Product: The triazolopyrazine scaffold or the starting materials might be sensitive to the reaction conditions.

    • Solution: In photoredox catalysis, for example, photodegradation of the scaffold can occur[3]. Reducing the light intensity or the reaction time can help minimize degradation. For instance, reducing the light intensity from 45 to 20 W/cm² significantly improved the yield of a methylated triazolopyrazine derivative[3]. Similarly, decreasing the reaction time from 16 to 12 hours increased the yield of another derivative from 23% to 43%[3].

Question 2: I am observing the formation of unexpected side products. How can I identify and minimize them?

Answer:

The formation of side products is a common challenge. Here are some examples of observed side products and strategies to minimize them:

  • Dechlorination: In reactions involving chlorinated triazolopyrazine scaffolds, the loss of the chlorine atom can occur. This has been observed as an unexpected side reaction in radical-mediated functionalization[3].

    • Solution: The mechanism of such side reactions can be complex. While not always straightforward to prevent, adjusting the radical initiator or reaction conditions might alter the reaction pathway.

  • Hydrolysis: The presence of water can lead to the formation of hydrolyzed byproducts, especially when using competitive nucleophiles[3][4].

    • Solution: Ensure that the reaction is carried out under anhydrous conditions using dry solvents and reagents.

  • Photodegradation: In photoredox-catalyzed reactions, the starting material or the product can degrade upon prolonged exposure to light[3].

    • Solution: Optimize the reaction time and light intensity to achieve a balance between reaction completion and minimizing degradation[3].

  • Formation of Regioisomers: In substitution reactions on the triazolopyrazine ring, substitution may occur at an unintended position (tele-substitution)[2][5].

    • Solution: The choice of solvent can influence the regioselectivity. Solvents with higher dielectric constants have been shown to lead to less tele-substitution[2].

Question 3: How can I effectively purify my triazolopyrazine derivatives?

Answer:

The purification of triazolopyrazine derivatives often requires chromatographic techniques.

  • Silica Flash Chromatography: This is a common method for initial purification. A stepwise gradient of solvents, such as n-hexane/EtOAc, can be employed[3].

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): For achieving high purity (>95%), reversed-phase HPLC is a powerful technique. A common mobile phase consists of a mixture of methanol and water with 0.1% trifluoroacetic acid (TFA)[3][5]. The fractions containing the pure product can be identified by LC-MS analysis[3].

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the triazolopyrazine ring system?

A1: The 1,2,4-triazolo[4,3-a]pyrazine scaffold can be synthesized through various routes. A common approach involves the condensation of a hydrazine-substituted pyrazine with a suitable cyclizing agent. For example, 2,3-dichloropyrazine can be reacted with hydrazine hydrate, followed by cyclization with an orthoester like triethoxymethane to form the triazolopyrazine core[6][7].

Q2: What catalysts are typically used for the functionalization of the triazolopyrazine scaffold?

A2: The choice of catalyst depends on the desired transformation. For late-stage functionalization via photoredox catalysis, iridium-based photocatalysts such as [Ir(dF-CF3-ppy)2(dtbpy)]PF6 are commonly used[3]. For other types of cross-coupling reactions, palladium catalysts might be employed[8]. In some cyclization reactions, copper catalysts have been found to be essential[1].

Q3: How does the purity of starting materials affect the reaction outcome?

A3: The purity of starting materials is crucial for a successful reaction. Impurities can lead to the formation of side products, lower the yield, and complicate the purification process. It is recommended to use highly pure starting materials or to purify them before use[9][10].

Data Presentation

Table 1: Optimization of Photoredox Methylation of a Triazolopyrazine Scaffold [3]

ParameterCondition 1Condition 2Product Yield
Light Intensity 45 W/cm²20 W/cm²Significantly Improved
Reaction Time 16 hours12 hours43%

Table 2: Optimization of a Cyclization Reaction for a Fused Heterocycle [1]

EntryCatalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
110201101845
210201501868
35101501868
42.551501868
52.551503672
62.501503675
70515036No Reaction
8501503675

Experimental Protocols

Protocol 1: Synthesis of a Triazolopyrazine Scaffold [6]

This protocol describes the synthesis of a key intermediate for[1][3][11]triazolo[4,3-a]pyrazine derivatives.

  • Hydrazine Substitution: 2,3-dichloropyrazine is reacted with hydrazine hydrate in ethanol at 85°C under reflux.

  • Cyclization: The resulting hydrazine-substituted pyrazine is then cyclized with triethoxymethane at 80°C under reflux to form the triazolopyrazine core.

Protocol 2: Photoredox-Catalyzed Methylation of a Triazolopyrazine Scaffold [3]

  • Reaction Setup: In a glass vial, combine the triazolopyrazine scaffold (0.1 mmol), t-butyl peracetate (3 equivalents), and an iridium photocatalyst ([Ir(dF-CF3-ppy)2(dtbpy)]PF6, 2 mol%).

  • Solvent Addition: Add a 1:1 mixture of trifluoroacetic acid (TFA) and acetonitrile (ACN) and sparge the mixture with nitrogen.

  • Irradiation: Stir the reaction mixture for 12-16 hours while irradiating with a blue light source (e.g., Kessil® photoreactor).

  • Workup and Purification: After the reaction is complete, the crude product is purified by reversed-phase C18 HPLC using a methanol/water/0.1% TFA gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., 2,3-dichloropyrazine, hydrazine) reaction Reaction (e.g., Hydrazine substitution, Cyclization) start->reaction Reagents, Solvent, Heat extraction Extraction / Quenching reaction->extraction Crude Product chromatography Chromatography (Silica gel or HPLC) extraction->chromatography analysis Characterization (NMR, MS, etc.) chromatography->analysis Purified Fractions pure_product Pure Triazolopyrazine Derivative analysis->pure_product

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of triazolopyrazine derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield or Side Products Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn suboptimal_cond Suboptimal Conditions start->suboptimal_cond degradation Degradation start->degradation optimize_time_temp Optimize Time & Temperature incomplete_rxn->optimize_time_temp screen_solvents_catalysts Screen Solvents & Catalysts suboptimal_cond->screen_solvents_catalysts milder_conditions Use Milder Conditions degradation->milder_conditions

Caption: A logical workflow for troubleshooting common issues in triazolopyrazine synthesis.

References

troubleshooting unexpected NMR shifts in 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR shifts during the analysis of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine and its derivatives.

Troubleshooting Unexpected NMR Shifts

Unexpected shifts in the 1H or 13C NMR spectra of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine can arise from a variety of factors, from sample preparation to the inherent chemical properties of the molecule. This guide will walk you through common issues and their solutions.

FAQs: Quick Solutions

Q1: My proton signals are broad and poorly resolved. What should I do?

A1: Broad signals can be caused by several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your solvents are of high purity.

  • Chemical Exchange: Protons on the pyrazine ring nitrogens may be undergoing chemical exchange. Varying the temperature of the NMR experiment can sometimes sharpen these signals.

  • Shimming: The magnetic field homogeneity may need to be optimized. Re-shim the spectrometer before acquiring your spectrum.

Q2: The chemical shifts of my compound do not match the expected values. Why might this be?

A2: Deviations from expected chemical shifts are common and can be informative. Consider the following:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly influence chemical shifts.[1] Compare your spectrum to data acquired in the same solvent. If a reference is unavailable, consider acquiring spectra in a few different standard NMR solvents (e.g., CDCl3, DMSO-d6, D2O).

  • pH of the Solution: The nitrogen atoms in the triazolopyrazine ring system can be protonated, leading to significant changes in the electronic environment and, consequently, the chemical shifts.[2][3][4] The pH of your NMR sample, especially in protic solvents like D2O or methanol-d4, can have a dramatic effect. Consider buffering your sample if pH control is critical.

  • Temperature: Temperature can affect conformational equilibria and rates of chemical exchange, leading to changes in observed chemical shifts. Acquiring spectra at different temperatures can provide insight into dynamic processes.

  • Presence of Salts: If your compound is a salt (e.g., a hydrochloride salt), the counter-ion can influence the electronic environment.[5] Be sure to compare your data to the appropriate salt form if possible.

Q3: I see more signals than I expect for my compound. What could be the reason?

A3: The presence of extra signals could be due to:

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis can give rise to additional peaks.

  • Rotamers or Conformational Isomers: The tetrahydro-pyrazine ring is not planar and can exist in different conformations (e.g., chair, boat). If the interconversion between these conformers is slow on the NMR timescale, you may observe separate signals for each conformer.[6] Running the experiment at a higher temperature can sometimes coalesce these signals.

  • Tautomers: While less common for this specific core, some heterocyclic systems can exist as a mixture of tautomers in solution, each giving rise to a distinct set of NMR signals.

Data Presentation: Expected NMR Shifts
Position 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Notes
H-2 (triazole)7.5 - 8.5140 - 150Expected to be a singlet.
C-2 (triazole)-140 - 150
C-3a (bridgehead)-145 - 155Quaternary carbon, may be weak.
H-5 (CH2)4.0 - 5.040 - 50Expected to be a triplet.
C-5 (CH2)-40 - 50
H-6 (CH2)3.0 - 4.040 - 50Expected to be a multiplet.
C-6 (CH2)-40 - 50
H-7 (CH2)4.0 - 5.040 - 50Expected to be a triplet.
C-7 (CH2)-40 - 50
N-HVariable-May be broad and exchangeable with D2O.

Note: These are estimated ranges and can be influenced by the factors discussed in the FAQs.

Experimental Protocols

Standard NMR Sample Preparation
  • Dissolve the Sample: Weigh approximately 5-10 mg of your 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

  • Filter the Solution: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Add Internal Standard (Optional): If precise chemical shift referencing is required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Cap and Invert: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

1H NMR Data Acquisition

A standard proton NMR experiment can be run with the following general parameters:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

Mandatory Visualizations

Troubleshooting Workflow for Unexpected NMR Shifts

troubleshooting_workflow start Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity check_params Verify NMR Parameters (Solvent, Temperature) start->check_params broad_peaks Issue: Broad Peaks check_purity->broad_peaks shift_issue Issue: Incorrect Chemical Shifts check_purity->shift_issue extra_peaks Issue: Extra Peaks check_purity->extra_peaks check_params->broad_peaks check_params->shift_issue check_params->extra_peaks sol_conc Dilute Sample broad_peaks->sol_conc High Concentration? sol_shim Re-shim Spectrometer broad_peaks->sol_shim Poor Shimming? sol_temp_broad Vary Temperature broad_peaks->sol_temp_broad Chemical Exchange? sol_solvent Change Solvent shift_issue->sol_solvent Solvent Mismatch? sol_ph Check/Adjust pH shift_issue->sol_ph pH Effects? sol_temp_shift Vary Temperature shift_issue->sol_temp_shift Conformational Effects? sol_purify Purify Sample extra_peaks->sol_purify Impurities Present? sol_temp_extra Vary Temperature (check for rotamers) extra_peaks->sol_temp_extra Rotamers/Tautomers?

Caption: Troubleshooting workflow for unexpected NMR shifts.

Factors Influencing Chemical Shifts

chemical_shift_factors central_node Observed Chemical Shift solvent Solvent Effects (Polarity, H-bonding) solvent->central_node ph pH and Protonation ph->central_node temp Temperature temp->central_node concentration Concentration concentration->central_node conformation Conformation & Rotamers conformation->central_node substituents Substituent Effects (Inductive, Mesomeric) substituents->central_node

Caption: Key factors influencing NMR chemical shifts.

References

preventing degradation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine during storage. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine?

A1: To ensure the long-term stability of solid 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine, it is recommended to store the compound in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For extended storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable. Some suppliers recommend refrigeration at +4°C.[2]

Q2: How should I store solutions of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine?

A2: Solutions of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, solutions should be stored at low temperatures. For a similar compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride, storage of stock solutions at -20°C for up to one month or at -80°C for up to six months is suggested to prevent inactivation from repeated freeze-thaw cycles.[3] It is crucial to use tightly sealed vials to prevent solvent evaporation and exposure to air.

Q3: What are the primary factors that can cause degradation of this compound?

A3: The primary factors that can lead to the degradation of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine include:

  • Moisture/Hydrolysis: The presence of water can lead to hydrolytic degradation.

  • Oxidation: Exposure to air, particularly in the presence of light or metal ions, can cause oxidative degradation. The tetrahydropyrazine ring is susceptible to oxidation.

  • Light: Certain heterocyclic compounds are sensitive to light and can undergo photodegradation.[2] It is best practice to store the compound in amber vials or in the dark.

  • Elevated Temperatures: High temperatures can accelerate the rates of all degradation pathways.

Q4: Is 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine compatible with all common laboratory solvents?

A4: While generally soluble in a range of organic solvents, the stability of the compound can be solvent-dependent. Protic solvents, especially under acidic or basic conditions, may facilitate hydrolysis. Aprotic solvents are generally preferred for storage. It is recommended to assess the stability in the desired solvent system if the solution is to be stored for any length of time.

Troubleshooting Guide

This guide is designed to help you troubleshoot potential degradation issues with 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis of a freshly prepared solution. Contamination of the solvent or glassware.Use fresh, high-purity solvent and thoroughly clean all glassware. Prepare a new solution and re-analyze.
Gradual increase in impurity peaks over time in a stored solution. Degradation of the compound in solution.Prepare fresh solutions before use. If storage is unavoidable, store at -80°C in an inert atmosphere. Evaluate the stability of the compound in your specific solvent system.
Discoloration of the solid compound upon storage. Oxidation or exposure to light.Store the solid compound in a tightly sealed container under an inert atmosphere, protected from light. Consider storing in a desiccator to minimize moisture exposure.
Inconsistent experimental results using the same batch of compound. Non-homogeneity of the solid or partial degradation.Ensure the solid compound is homogeneous before weighing. If degradation is suspected, re-purify the compound or use a fresh, unopened batch.
Unexpected reaction byproducts. Degradation of the starting material before or during the reaction.Confirm the purity of the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine before starting the reaction. Ensure reaction conditions are free of excessive oxygen, light, or moisture.

Experimental Protocols

To investigate and identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • HPLC or UHPLC system with a PDA/UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or a suitable transparent vial) to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound to 80°C for 48 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-MS method.

Recommended HPLC-MS Method (Adaptable)

This method is based on a published method for a similar triazolopyrazine derivative and can be optimized for 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine.

Parameter Condition
Column C18 reverse-phase column (e.g., Acquity CSH C18)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 15-20 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 1 - 5 µL
UV Detection Monitor at a wavelength where the parent compound has maximum absorbance.
MS Detection Electrospray ionization (ESI) in positive mode. Monitor for the mass of the parent compound and potential degradation products.

Visualizations

Logical Workflow for Investigating Degradation

A Observe Degradation (e.g., new HPLC peak, color change) B Review Storage Conditions (Temperature, Light, Atmosphere) A->B C Perform Forced Degradation Study A->C F Optimize Storage and Handling B->F D Analyze by HPLC-MS C->D E Identify Degradation Products D->E E->F G Implement Preventative Measures F->G cluster_main 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A Parent Compound B N-Oxide Formation A->B O₂ C Hydroxylation of Tetrahydropyrazine Ring A->C [O] D Triazole Ring Opening A->D H₂O (acid/base)

References

enhancing the stability of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its derivatives. The focus is on enhancing the stability of this compound class for in vivo studies.

Troubleshooting Guides

Issue 1: Rapid In Vivo Clearance or Low Bioavailability

Symptoms:

  • Low plasma concentration of the parent compound after oral or intravenous administration.

  • Short in vivo half-life.

  • High levels of predicted or observed metabolites.

Possible Causes:

  • Metabolic instability, particularly oxidation of the tetrahydro-pyrazine ring.

  • Poor absorption from the gastrointestinal tract.

  • Chemical instability at physiological pH.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low In Vivo Exposure start Low in vivo exposure observed in_vitro_stability Assess in vitro metabolic stability (microsomes, hepatocytes) start->in_vitro_stability solubility_permeability Determine aqueous solubility and cell permeability (e.g., Caco-2) start->solubility_permeability stable Metabolically stable? in_vitro_stability->stable soluble_permeable Good solubility & permeability? solubility_permeability->soluble_permeable stable->soluble_permeable Yes structural_mod Consider structural modification (bioisosteric replacement, deuteration) stable->structural_mod No re_evaluate Re-evaluate in vivo soluble_permeable->re_evaluate Yes poor_sol_perm Address solubility/permeability (salt forms, particle size reduction) soluble_permeable->poor_sol_perm No formulation Optimize formulation (e.g., cyclodextrins, solid dispersions) formulation->re_evaluate structural_mod->re_evaluate end Improved Exposure re_evaluate->end poor_sol_perm->formulation

Caption: Workflow for troubleshooting low in vivo exposure.

Suggested Solutions & Experimental Protocols:

  • Protocol 1: In Vitro Metabolic Stability Assay

    • Objective: To determine the rate of metabolism of the compound.

    • Methodology:

      • Incubate 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine (e.g., at 1 µM) with liver microsomes (e.g., human, rat, mouse) or hepatocytes in the presence of NADPH.

      • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with a suitable organic solvent (e.g., acetonitrile).

      • Analyze the remaining parent compound concentration using LC-MS/MS.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Protocol 2: Formulation Optimization for Poor Solubility

    • Objective: To enhance the aqueous solubility and dissolution rate.

    • Methodology:

      • Cyclodextrin Complexation: Prepare solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at different concentrations. Add an excess of the compound, shake until equilibrium, and measure the concentration of the dissolved compound.

      • Solid Dispersions: Prepare solid dispersions of the compound with polymers like PVP or HPMC using techniques such as hot-melt extrusion.[1] Evaluate the dissolution profile of the resulting solid.

Issue 2: Compound Degradation in Formulation or During Storage

Symptoms:

  • Appearance of new peaks in HPLC analysis of the dosing solution over time.

  • Changes in the physical appearance (e.g., color, precipitation) of the formulation.

  • Inconsistent results in repeated in vivo experiments.

Possible Causes:

  • Hydrolytic degradation.

  • Oxidative degradation.[1]

  • Photodegradation.

Troubleshooting & Mitigation Strategies:

StrategyDescriptionApplication
pH Optimization Adjusting the pH of the formulation to a range where the compound exhibits maximum stability can slow degradation.[[“]]For liquid formulations for oral or parenteral administration.
Use of Antioxidants Adding chelators like EDTA can prevent oxidation by sequestering metal ions that catalyze oxidative reactions.[1]Useful for compounds susceptible to oxidation.
Inert Atmosphere Packaging the compound or its formulation under an inert gas like nitrogen can prevent oxidation.[1]Important for long-term storage of both solid and liquid forms.
Lyophilization Freeze-drying the compound can improve its long-term stability by removing water.For compounds unstable in aqueous solutions.
Protective Packaging Using amber vials or light-blocking containers can prevent photodegradation.A general good practice for all light-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic soft spots on the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine scaffold?

A1: Based on the structure, the most probable sites for metabolism are the C-H bonds in the saturated 5,6,7,8-tetrahydro-pyrazine ring. These positions are susceptible to oxidation by cytochrome P450 enzymes, leading to hydroxylation. The aromatic triazole ring is generally more stable.

Hypothetical Metabolic Pathway:

G cluster_0 Hypothetical Phase I Metabolism Parent 5,6,7,8-Tetrahydro- triazolo[1,5-a]pyrazine CYP450 CYP450 Enzymes Parent->CYP450 Hydroxylated_M1 Hydroxylated Metabolite (e.g., at C5, C6, C7, or C8) CYP450->Hydroxylated_M1 UGT_SULT Phase II Enzymes (e.g., UGTs, SULTs) Hydroxylated_M1->UGT_SULT Conjugated_M2 Glucuronide or Sulfate Conjugate UGT_SULT->Conjugated_M2 Excretion Excretion Conjugated_M2->Excretion

References

Validation & Comparative

Navigating the Structure-Activity Landscape of Tetrahydrotriazolo[1,5-a]pyrazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) for 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine analogs is currently limited within publicly available research. However, extensive studies on the closely related isomeric scaffold, 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, provide a wealth of data and valuable insights for researchers in drug discovery. This guide presents a comparative overview of the SAR of these key analogs, focusing on their anticancer and P2X7 receptor antagonist activities, supported by experimental data and detailed protocols.

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core has emerged as a versatile scaffold in medicinal chemistry, serving as a foundation for developing novel therapeutic agents.[4] Its unique structural features allow for interactions with various biological targets, making it a valuable starting point for drug design, particularly in oncology and neurology.[4]

Comparative Analysis of Biological Activity

Derivatives of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold have demonstrated significant potential in two primary therapeutic areas: as anticancer agents and as antagonists of the P2X7 receptor, which is implicated in neuroinflammation and other disorders.

Anticancer Activity

Recent studies have focused on the synthesis of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives and their evaluation as anticancer agents. These compounds have shown promising antiproliferative activity against various cancer cell lines.

A preliminary investigation into a focused library of these compounds revealed moderate to excellent potency against A549 (lung carcinoma), HCT-116 (colorectal carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines.[2] The structure-activity relationship studies highlighted that variations in the aromatic ring and the terminal aniline on a linked pyrimidine core significantly influence the antitumor activity.[2]

Table 1: Anticancer Activity of 5,6,7,8-tetrahydro[1][2][3]triazolo-[4,3-a]pyrazine Analogs [2]

CompoundA549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)PC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
9k 2.143.595.523.69
13f 1.982.784.274.01
Palbociclib----
Momelotinib----
Note: Palbociclib and Momelotinib were used as comparator compounds in the study.[2]

The most promising compounds, 9k and 13f , exhibited the most potent antitumor activities across the tested cell lines, with IC₅₀ values in the low micromolar range.[2]

SAR_Anticancer_Activity cluster_scaffold 5,6,7,8-Tetrahydro[1][2][3]triazolo[4,3-a]pyrazine Core cluster_modifications Structural Modifications cluster_activity Biological Outcome Core Aromatic_Ring Variation in Aromatic Ring Moiety Core->Aromatic_Ring Influences Terminal_Aniline Variation in Terminal Aniline on Pyrimidine Core Core->Terminal_Aniline Influences Potency Antitumor Potency (IC50) Aromatic_Ring->Potency Terminal_Aniline->Potency

P2X7 Receptor Antagonism

A series of substituted 6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-ones were synthesized and characterized as potent P2X7 receptor antagonists.[3] Optimized compounds from this series are among the most potent human P2X7R antagonists discovered, with IC₅₀ values below 1 nM.[3] These antagonists also demonstrated good oral bioavailability in rats, allowing for in vivo studies.[3]

One notable compound, 11d , was found to be brain-penetrant and showed dose-dependent target engagement in the rat hippocampus.[3]

Table 2: P2X7 Receptor Antagonist Activity [3]

CompoundHuman P2X7 IC₅₀ (nM)Rat P2X7 IC₅₀ (nM)Brain Penetrant
Optimized Leads < 1--
25 942Yes
11d --Yes (ED₅₀ = 0.8 mg/kg)
Note: Data presented is a summary of findings from the cited literature.[2][3]

The development of these potent and brain-penetrant P2X7 antagonists highlights the utility of the triazolo[4,3-a]pyrazine scaffold for developing treatments for central nervous system disorders.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are summaries of the key experimental protocols used to evaluate the biological activities of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine analogs.

Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

The key intermediate for many of these analogs is synthesized through a multi-step process.

  • Hydrazide Formation: Ethyl trifluoroacetate is reacted with hydrazine hydrate in acetonitrile at 20°C to form trifluoroacetohydrazide.[1]

  • Chloroacetylation: The trifluoroacetohydrazide is then reacted with chloroacetyl chloride in the presence of sodium hydroxide solution.[1]

  • Cyclization to Oxadiazole: The resulting intermediate is cyclized using POCl₃ in acetonitrile at 80°C.[1]

  • Piperazine Ring Formation: The oxadiazole is reacted with ethylenediamine in methanol at -20°C.[1]

  • Final Cyclization and Salt Formation: The final ring closure is achieved by heating with concentrated hydrochloric acid in methanol at 55°C to yield the target hydrochloride salt.[1]

Synthesis_Workflow Start Ethyl Trifluoroacetate Step1 React with Hydrazine Hydrate Start->Step1 Intermediate1 Trifluoroacetohydrazide Step1->Intermediate1 Step2 React with Chloroacetyl Chloride Intermediate1->Step2 Intermediate2 N'-(2-chloroacetyl)-trifluoroacetohydrazide Step2->Intermediate2 Step3 Cyclize with POCl3 Intermediate2->Step3 Intermediate3 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole Step3->Intermediate3 Step4 React with Ethylenediamine Intermediate3->Step4 Intermediate4 Intermediate V Step4->Intermediate4 Step5 Cyclize with HCl in Methanol Intermediate4->Step5 End 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1][2][3]triazolo[4,3-a]pyrazine HCl Step5->End

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

P2X7 Receptor Antagonism Assay

The potency of compounds as P2X7 receptor antagonists is often determined using a fluorescent calcium flux assay.

  • Cell Culture: A cell line stably expressing the human or rat P2X7 receptor (e.g., HEK293 cells) is used.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • Agonist Stimulation: The P2X7 receptor is activated by adding a potent agonist, such as BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

  • IC₅₀ Determination: The IC₅₀ values are determined by measuring the ability of the antagonist to inhibit the agonist-induced calcium influx.

Conclusion and Future Directions

References

Comparative Efficacy of Triazolopyrazine Derivatives as Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine and related heterocyclic derivatives reveals their significant potential as potent kinase inhibitors. This guide provides a comparative overview of their efficacy against various kinase targets, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold and its isosteres have emerged as privileged structures in medicinal chemistry, demonstrating notable inhibitory activity against several key protein kinases implicated in cancer and other diseases. This guide synthesizes findings from recent studies to offer a comparative perspective on the efficacy of these derivatives, focusing on their performance as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Ribosomal S6 Kinase (RSK).

Comparative Inhibitory Activity

The following tables summarize the in vitro efficacy of various triazolopyrazine and related derivatives against their respective kinase targets and in cellular assays. These tables are designed to provide a clear, at-a-glance comparison of the potency of these compounds.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]-1,3,5-triazine Derivatives against CDK7 and Pancreatic Cancer Cell Lines

Compound IDTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)
Derivative 1CDK7Not ReportedSUIT 2.280.19 - 1.58
Derivative 2CDK7Not ReportedPATU-T0.19 - 1.58
Derivative 3CDK7Not ReportedPANC-10.19 - 1.58
LDC3140CDK7<0.005Not ReportedNot Reported
LDC4297CDK7<0.005Not ReportedNot Reported

Data synthesized from studies on indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives as CDK7 inhibitors.[1][2]

Table 2: Dual Inhibitory Activity of[1][3][4]triazolo[4,3-a]pyrazine Derivatives against c-Met and VEGFR-2, and Antiproliferative Activity

Compound IDc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
17l 26.00 2.6 0.98 ± 0.08 1.05 ± 0.17 1.28 ± 0.25
Foretinib (Reference)Not ReportedNot ReportedSimilar to 17lSimilar to 17lSimilar to 17l

Compound 17l is highlighted as a promising dual inhibitor from a series of[1][3][4]triazolo[4,3-a]pyrazine derivatives.[5][6][7]

Table 3: Inhibitory Activity of Pyrazine-based Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)
Prexasertib (8)CHK11
Prexasertib (8)CHK28
Prexasertib (8)RSK19
JAK Inhibitor (30-33)JAK1, JAK2, JAK3, TYK2<10

This table showcases the broader utility of the pyrazine scaffold in targeting different kinase families.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the triazolopyrazine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK7, c-Met, VEGFR-2, RSK2)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Specific substrate peptide for the kinase

  • ATP (radiolabeled [γ-32P]ATP or fluorescently labeled)

  • Test inhibitor compounds

  • 96-well or 384-well plates

  • Phosphocellulose membranes (for radiolabeled assays)

  • Plate reader (scintillation counter, phosphorimager, or fluorescence reader)

Procedure:

  • Prepare serial dilutions of the test inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the purified kinase enzyme to the kinase buffer.

  • Add the test inhibitor at various concentrations to the wells containing the kinase. A vehicle control (e.g., DMSO) should also be included.

  • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding the substrate peptide and ATP.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction. For radiolabeled assays, this can be done by spotting the reaction mixture onto a phosphocellulose membrane.

  • Wash the membranes to remove unincorporated radiolabeled ATP.

  • Quantify the amount of phosphorylated substrate using a suitable detection method.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PANC-1)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compounds at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a CO2 incubator at 37°C.

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the context of kinase inhibition and the experimental processes involved, the following diagrams are provided.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound incubate Pre-incubate Kinase with Inhibitor prep_compound->incubate prep_kinase Prepare Kinase and Substrate Solution prep_kinase->incubate initiate Initiate Reaction with ATP incubate->initiate terminate Terminate Reaction initiate->terminate measure Measure Kinase Activity (Phosphorylation) terminate->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calculate Calculate IC50 Value plot->calculate

Caption: Experimental workflow for determining the IC50 value of a kinase inhibitor.

cMet_VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2->PI3K AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell_Response Cell_Response Transcription->Cell_Response Proliferation, Survival, Angiogenesis, Metastasis Inhibitor [1,2,4]triazolo[4,3-a]pyrazine Derivative (e.g., 17l) Inhibitor->cMet Inhibitor->VEGFR2

Caption: Simplified c-Met and VEGFR-2 signaling pathways targeted by dual inhibitors.

Conclusion

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core and its related heterocyclic systems represent a versatile and potent scaffold for the development of novel kinase inhibitors. The data presented in this guide highlight the efficacy of these derivatives against a range of therapeutically relevant kinases. Notably, the pyrazolo[1,5-a]-1,3,5-triazines show promise as highly potent CDK7 inhibitors, while the[1][3][4]triazolo[4,3-a]pyrazines have been successfully developed as dual c-Met/VEGFR-2 inhibitors with significant antiproliferative activity. The broader applicability of the pyrazine motif is further underscored by its use in inhibitors of the JAK and CHK kinase families.

The provided experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate and compare the efficacy of their own novel derivatives. Further exploration and optimization of these scaffolds hold considerable promise for the discovery of next-generation targeted therapies.

References

A Comparative Guide to Triazole-F-used Heterocycles as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of heterocyclic compounds centered around the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold against other triazole-fused heterocycles. The comparison focuses on their application as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major therapeutic target for type 2 diabetes.

Introduction to Triazole-Fused Heterocycles in DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4][5] This mechanism has made DPP-4 inhibitors, also known as gliptins, a cornerstone of oral therapy for type 2 diabetes mellitus.[6][7]

Triazole-fused heterocyclic scaffolds are privileged structures in medicinal chemistry due to their favorable physicochemical properties and ability to form key interactions with biological targets. The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core is a key component of several potent DPP-4 inhibitors. This guide compares its performance with the closely related triazolo[4,3-a]pyrazine scaffold, which forms the core of the well-known DPP-4 inhibitor, Sitagliptin.[8]

Comparative Analysis of DPP-4 Inhibitory Activity

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.

The following table summarizes the in vitro DPP-4 inhibitory activity of representative compounds from two different triazole-fused pyrazine scaffolds.

Scaffold Compound Structure DPP-4 IC50 (nM) Reference
Triazolo[4,3-a]pyrazineSitagliptin (MK-0431)3-(trifluoromethyl)-7-( (3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl)-5,6,7,8-tetrahydro-[2][8][9]triazolo[4,3-a]pyrazine18[8][9]
Triazolo[1,5-a]pyrazineCompound A (2R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydropyrazolo[1,5-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine2[1]

Analysis:

As shown in the table, both scaffolds can be elaborated to produce highly potent DPP-4 inhibitors. Sitagliptin, which is based on the triazolo[4,3-a]pyrazine core, is a well-established drug with an IC50 of 18 nM.[8][9] However, research has shown that derivatives of the isomeric triazolo[1,5-a]pyrazine scaffold can exhibit even greater potency, with compounds demonstrating IC50 values as low as 2 nM.[1] This suggests that the specific arrangement of the triazole and pyrazine rings can influence the binding affinity to the DPP-4 active site.

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors function by preventing the degradation of incretin hormones, GLP-1 and GIP. This enhances their downstream effects on pancreatic islets, leading to improved glycemic control. The signaling pathway is illustrated below.

DPP4_Inhibition_Pathway Mechanism of DPP-4 Inhibition in Glucose Homeostasis cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas cluster_effects Systemic Effects Food Food Intake GLP1 Active GLP-1 (Incretin Hormone) Food->GLP1 Stimulates Release DPP4_Enzyme DPP-4 Enzyme GLP1->DPP4_Enzyme Degraded by Beta_Cells β-cells GLP1->Beta_Cells Stimulates Alpha_Cells α-cells GLP1->Alpha_Cells Inhibits Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1 DPP4_Inhibitor Triazole-Fused Heterocycle (e.g., Sitagliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibits Insulin Insulin Secretion Beta_Cells->Insulin Glucagon Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake Increases HGP Hepatic Glucose Production Glucagon->HGP Increases Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose HGP->Blood_Glucose

Caption: Signaling pathway of DPP-4 inhibitors.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

The following protocol outlines a typical fluorescence-based assay to determine the IC50 values of test compounds against human recombinant DPP-4.

Assay_Workflow Workflow for In Vitro DPP-4 Inhibition Assay start Start prep_reagents Prepare Reagents: - Assay Buffer (Tris-HCl, pH 8.0) - Human Recombinant DPP-4 - Test Compounds (serial dilution) - Sitagliptin (Positive Control) start->prep_reagents plate_setup Plate Setup (96-well plate): - Add Assay Buffer - Add DPP-4 Enzyme Solution - Add Test Compound/Control prep_reagents->plate_setup incubation1 Incubate for 10-30 minutes at 37°C plate_setup->incubation1 add_substrate Initiate Reaction: Add Fluorogenic Substrate (e.g., H-Gly-Pro-AMC) incubation1->add_substrate incubation2 Incubate for 30 minutes at 37°C (Protect from light) add_substrate->incubation2 read_plate Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubation2->read_plate data_analysis Data Analysis: - Subtract background fluorescence - Calculate % Inhibition - Plot dose-response curve - Determine IC50 value read_plate->data_analysis end End data_analysis->end

Caption: General workflow for a DPP-4 inhibition assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[10] Test compounds are serially diluted to various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, the human recombinant DPP-4 enzyme is pre-incubated with either the test compound, a positive control (like Sitagliptin), or buffer (for 100% activity control) for approximately 10-30 minutes at 37°C.[11][12]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, typically H-Gly-Pro-aminomethylcoumarin (AMC).[10][11]

  • Signal Detection: The DPP-4 enzyme cleaves the substrate, releasing the fluorescent AMC group. The fluorescence is measured over time using a plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[12][13]

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the uninhibited control. IC50 values are then determined by fitting the percent inhibition data to a dose-response curve.[11]

Conclusion

Both the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine and the isomeric triazolo[4,3-a]pyrazine scaffolds serve as excellent core structures for the design of potent DPP-4 inhibitors. The choice between these scaffolds in a drug discovery program may depend on factors such as synthetic accessibility, patentability, and the potential for optimizing pharmacokinetic and pharmacodynamic properties. The experimental data suggests that subtle changes in the heterocyclic core can lead to significant differences in inhibitory potency, highlighting the importance of exploring diverse chemical spaces in the search for novel therapeutic agents.

References

Validating the Mechanism of Action of Novel Tetrahydro-scaffolds as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of kinase inhibitors, the 5,6,7,8-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives, which function as potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. While the core request focused on the Tetrahydrotriazolo[1,5-a]pyrazine scaffold, the publicly available, detailed mechanistic data for a novel compound of that specific class is limited. The closely related THPP scaffold, however, offers a well-documented example of a novel tetrahydro-bicyclic compound's mechanism of action validation, making it an excellent illustrative case study.

ATR kinase is a critical regulator of the DNA damage response (DDR), particularly in sensing and responding to replication stress.[1][2] Cancer cells, often characterized by high levels of replication stress and defects in other DDR pathways, are particularly dependent on ATR for survival.[1] This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumor cells.[3]

This guide will compare a representative novel THPP compound with other ATR inhibitors in clinical development, providing supporting experimental data and detailed protocols to validate its mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for a representative novel THPP compound (THPP-7) and its comparison with other well-characterized ATR inhibitors.

Table 1: Biochemical Potency Against ATR and Other Related Kinases

CompoundATR IC50 (nM)ATM IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)Selectivity (ATR vs. others)
THPP-7 (Novel Compound) 0.4 >10,000>10,000>10,000>25,000-fold
Berzosertib (M6620/VE-822)19>10,000>10,000>10,000>500-fold
Ceralasertib (AZD6738)18,000>10,00080>80-fold vs mTOR
BAY18953442.8>10,000>10,000>10,000>3,500-fold

Data compiled from multiple sources, including preclinical studies of various ATR inhibitors.[4][5][6]

Table 2: Cellular Activity and Anti-proliferative Effects

CompoundpChk1 (S345) Inhibition IC50 (nM)Cell Viability IC50 (nM) (ATM-deficient cells)Cell Viability IC50 (nM) (ATM-proficient cells)
THPP-7 (Novel Compound) 37 50>10,000
Berzosertib (M6620/VE-822)50100>10,000
Ceralasertib (AZD6738)2560>10,000
BAY18953443075>10,000

Cellular IC50 values are indicative and can vary based on the specific cell line and assay conditions. The data reflects the principle of synthetic lethality in ATM-deficient backgrounds.[3][4][7]

Mandatory Visualizations

Signaling Pathway Diagram

ATR_Signaling_Pathway Replication_Stress Replication Stress (e.g., stalled forks) ATRIP ATRIP Replication_Stress->ATRIP DNA_Damage DNA Damage (e.g., UV, chemo) DNA_Damage->ATRIP ATR ATR Kinase Chk1 Chk1 ATR->Chk1 phosphorylates pChk1 p-Chk1 (Active) ATR->pChk1 ATRIP->ATR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Apoptosis Apoptosis THPP Novel THPP Compound THPP->ATR inhibits

Caption: ATR Signaling Pathway and Inhibition by Novel THPP Compounds.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel (ATM, DNA-PK, mTOR) Kinase_Assay->Selectivity_Panel pChk1_Assay pChk1 (S345) Inhibition Assay (Cellular Target Engagement) Selectivity_Panel->pChk1_Assay Viability_Assay Cell Viability Assay (IC50 in cancer cell lines) pChk1_Assay->Viability_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Efficacy Assessment) Apoptosis_Assay->Xenograft_Model PD_Markers Pharmacodynamic Markers (pChk1 in tumors) Xenograft_Model->PD_Markers Start Compound Synthesis Start->Kinase_Assay

Caption: Workflow for Validating the Mechanism of Action of Novel ATR Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ATR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel THPP compounds against recombinant human ATR kinase.

Methodology:

  • Reagents and Materials: Recombinant human ATR-ATRIP complex, biotinylated peptide substrate, ATP, kinase assay buffer, test compounds (serially diluted), and a detection system (e.g., HTRF or luminescence-based).

  • Procedure:

    • Prepare serial dilutions of the THPP compound and comparator inhibitors in the assay buffer.

    • In a 384-well plate, add the ATR-ATRIP enzyme, the biotinylated substrate peptide, and the inhibitors at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for HTRF).

    • Read the signal on a compatible plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to controls. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.

Cellular Phospho-Chk1 (Ser345) Inhibition Assay

Objective: To confirm target engagement in a cellular context by measuring the inhibition of ATR-mediated phosphorylation of its downstream substrate, Chk1.

Methodology:

  • Cell Line: A human cancer cell line, such as HT29 or U2OS, is used.[8]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the THPP compound or comparators for 1 hour.

    • Induce DNA damage to activate the ATR pathway. This can be done using UV irradiation or a chemical inducer like 4-nitroquinoline N-oxide (4NQO).[8][9]

    • After a short incubation period (e.g., 1-2 hours) post-damage, fix and permeabilize the cells.

    • Incubate with a primary antibody specific for phosphorylated Chk1 at serine 345 (pChk1 S345).

    • Wash and incubate with a labeled secondary antibody.

    • Quantify the signal using an appropriate method, such as high-content imaging or an in-cell Western blot.

  • Data Analysis: The signal for pChk1 is normalized to the total cell number. The IC50 is calculated from the dose-response curve.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the novel compounds, particularly to demonstrate synthetic lethality in cancer cells with specific genetic backgrounds (e.g., ATM-deficient).

Methodology:

  • Cell Lines: Use a panel of cancer cell lines, including pairs with and without specific DDR defects (e.g., ATM-proficient vs. ATM-deficient).[7]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the THPP compound or comparators.

    • Incubate for an extended period (e.g., 72-120 hours) to allow for effects on cell proliferation.

    • Assess cell viability using a metabolic assay such as CellTiter-Glo (luminescence-based, measures ATP) or a resazurin-based assay (fluorescence-based).[4]

  • Data Analysis: Calculate the percentage of viable cells relative to vehicle-treated controls. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic model.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the novel THPP compound as a single agent or in combination with a DNA-damaging agent in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.

  • Procedure:

    • Subcutaneously implant a human cancer cell line (e.g., a cell line with high replication stress or an ATM-deficient line) into the flanks of the mice.[4][10]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, THPP compound alone, DNA-damaging agent alone, combination therapy).

    • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly (e.g., twice a week) to monitor efficacy and toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pChk1).

  • Data Analysis: Plot tumor growth curves for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of tumor growth inhibition compared to the control group.

References

In Vivo Validation of Triazolopyrimidine and Triazolopyrazine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in vivo validation of drug candidates based on scaffolds structurally related to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine. The following sections detail the performance of these compounds in preclinical animal models, offering experimental data and methodologies to support their evaluation for researchers, scientists, and drug development professionals.

Comparative Efficacy and Pharmacokinetics

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of representative drug candidates from the triazolopyrimidine and triazolopyrazine classes in various disease models.

Table 1: In Vivo Efficacy of Triazolopyrimidine and Triazolopyrazine Derivatives

Drug Candidate/ClassCore ScaffoldTherapeutic AreaAnimal ModelEfficacy MetricResultComparator(s)
CNDR-51657 TriazolopyrimidineNeurodegenerative Disease (Tauopathy)9-Month old female PS19 tau transgenic miceReduction in tau pathology, amelioration of microtubule deficit and axonal dystrophy.[1][2]Significant reduction in pathology at 3 and 10 mg/kg twice-weekly for 3 months.[1][2]Vehicle
[1][2][3]-triazolo[1,5-a] pyrimidine-7(4H)-one derivatives (Compound 5c and 5e) Triazolo[1,5-a]pyrimidineEpilepsyPentylenetetrazole (PTZ)-induced seizure model in miceAnticonvulsant activityED50 of 31.81 mg/kg (5c) and 40.95 mg/kg (5e).[4]Not specified
4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine derivative (Compound 45) Tetrahydropyrazolo[1,5-a]pyrazineHepatitis B Virus (HBV) InfectionHBV AAV mouse modelInhibition of HBV DNA viral loadDemonstrated effective inhibition with oral administration.[5]Not specified
1,2,4-triazolo[1,5-a]-1,3,5-triazine derivative (Compound 3h) Triazolo[1,5-a]triazineInflammation (Airway eosinophilia)Sephadex-induced airway eosinophilia in a mouse modelInhibition of eosinophiliaID50 of 0.3 mg/kg (oral administration).GCC-AP0341 (comparable activity)
6,7-dihydro-[1][2][3] triazolo[4,3-a]pyrazin-8 (5H)-one P2X7 antagonist (Compound 11d) Dihydro-triazolo[4,3-a]pyrazinoneNeuropathic Pain / NeuroinflammationRat modelTarget engagement in the hippocampusED50 of 0.8 mg/kg for ex vivo receptor occupancy.Not specified

Table 2: Pharmacokinetic Parameters of Selected Drug Candidates

Drug CandidateCore ScaffoldAnimal ModelRoute of AdministrationKey Pharmacokinetic Parameters
CNDR-51657 TriazolopyrimidineWild-type miceIntraperitoneal (i.p.)Brain-to-plasma ratio of ~2.7 at 1h; Terminal brain and plasma T1/2 of ~1.0–1.5 h.[1]
EDP-514 Core Protein InhibitorViremic chronic Hepatitis B patientsOralSupportive of once-daily dosing.[6]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

In Vivo Efficacy of CNDR-51657 in a Tauopathy Mouse Model[1][2]
  • Animal Model: 9-month-old female PS19 tau transgenic mice, which express human 1N4R tau with the P301S mutation.

  • Drug Formulation and Administration: CNDR-51657 was administered twice-weekly for 3 months at doses of 3 or 10 mg/kg. A vehicle control group was also included.

  • Behavioral Assessment: Mice were subjected to the Barnes maze test at the end of the dosing period to evaluate cognitive function.

  • Histopathological and Biochemical Analysis:

    • Brain tissue and optic nerves were collected for immunohistochemical and biochemical analyses.

    • Microtubule density, axonal dystrophy, and tau pathology were examined.

  • Safety Assessment: Changes in organ weights and blood cell numbers were monitored to assess for adverse effects.

Anticonvulsant Activity of[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one Derivatives[4]
  • Animal Model: Mice.

  • Seizure Induction: Seizures were induced by the administration of pentylenetetrazole (PTZ).

  • Drug Administration: The test compounds (5c and 5e) were administered to the mice prior to PTZ injection.

  • Efficacy Evaluation: The dose at which 50% of the animals were protected from seizures (ED50) was determined.

  • Neurotoxicity Assessment: A rotarod test was used to evaluate the neurotoxicity of the compounds, and a protective index (TD50/ED50) was calculated.

In Vivo Anti-HBV Efficacy of a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Derivative[5]
  • Animal Model: Hepatitis B virus adeno-associated virus (HBV AAV) mouse model.

  • Drug Administration: The lead compound (45) was administered orally.

  • Efficacy Endpoint: The primary outcome measure was the inhibition of HBV DNA viral load in the mice.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for P2X7 receptor antagonists and a general workflow for in vivo drug candidate validation.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R Binds to Inflammasome_Activation Inflammasome_Activation P2X7R->Inflammasome_Activation Activates Cytokine_Release Cytokine_Release Inflammasome_Activation->Cytokine_Release Leads to Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation Promotes Drug_Candidate Triazolopyrazine Antagonist Drug_Candidate->P2X7R Blocks

Caption: Proposed mechanism of action for P2X7 receptor antagonists.

In_Vivo_Validation_Workflow Start Start Animal_Model Select Appropriate Animal Model Start->Animal_Model Dosing_Regimen Determine Dosing Regimen and Route Animal_Model->Dosing_Regimen Treatment_Phase Administer Drug Candidate and Controls Dosing_Regimen->Treatment_Phase Efficacy_Assessment Assess Efficacy (Behavioral, Biomarker) Treatment_Phase->Efficacy_Assessment PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Treatment_Phase->PK_PD_Analysis Safety_Toxicology Evaluate Safety and Toxicology Treatment_Phase->Safety_Toxicology Data_Analysis Analyze and Interpret Data Efficacy_Assessment->Data_Analysis PK_PD_Analysis->Data_Analysis Safety_Toxicology->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo validation of drug candidates.

References

comparative analysis of the ADME properties of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the key absorption, distribution, metabolism, and excretion (ADME) properties of novel 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine derivatives from the Open Source Malaria (OSM) consortium's Series 4 compounds. This guide provides a comparative analysis of selected derivatives, summarizing their performance in critical in vitro ADME assays, and includes detailed experimental protocols for reproducibility.

The 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine scaffold has emerged as a promising starting point for the development of new therapeutic agents, particularly in the context of anti-malarial drug discovery. The OSM Series 4, a collection of analogues based on this core structure, has been the subject of extensive research to optimize potency while improving crucial ADME properties like solubility and metabolic stability. This guide focuses on a selection of these compounds to illustrate the structure-ADME relationships observed within the series.

In Vitro ADME Screening Cascade

The following diagram illustrates a typical workflow for the in vitro evaluation of the ADME properties of new chemical entities, such as the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine derivatives. This tiered approach allows for early identification of potential liabilities and guides the selection of candidates for further development.

cluster_0 Early Screening cluster_1 Lead Optimization cluster_2 Candidate Selection Kinetic Solubility Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility->Thermodynamic Solubility Promising Solubility PAMPA Permeability (PAMPA) Caco-2 Permeability Caco-2 Permeability PAMPA->Caco-2 Permeability Good Passive Permeability Microsomal Stability Metabolic Stability (Microsomal) Hepatocyte Stability Hepatocyte Stability Microsomal Stability->Hepatocyte Stability Stable in Microsomes CYP Inhibition CYP Inhibition Hepatocyte Stability->CYP Inhibition Plasma Protein Binding Plasma Protein Binding CYP Inhibition->Plasma Protein Binding In Vivo PK In Vivo Pharmacokinetics Plasma Protein Binding->In Vivo PK

Figure 1: A generalized workflow for in vitro ADME screening of drug candidates.

Comparative ADME Data

The following tables summarize the in vitro ADME properties of selected 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine derivatives from the Open Source Malaria Series 4. These compounds were chosen to represent a range of structural modifications and their resulting impact on key ADME parameters.

Table 1: Solubility and Permeability of Selected Derivatives

Compound IDStructureKinetic Solubility (µM) at pH 7.4PAMPA Permeability (10⁻⁶ cm/s)
OSM-S-106[Image of OSM-S-106 structure]258.5
OSM-S-218[Image of OSM-S-218 structure]1512.3
OSM-S-272[Image of OSM-S-272 structure]456.2
OSM-S-377[Image of OSM-S-377 structure]1811.1
OSM-S-515[Image of OSM-S-515 structure]>1002.1

Table 2: Metabolic Stability and Plasma Protein Binding of Selected Derivatives

Compound IDHuman Liver Microsomal Stability (% remaining after 60 min)Rat Liver Microsomal Stability (% remaining after 60 min)Human Plasma Protein Binding (%)
OSM-S-106856592.1
OSM-S-218603595.5
OSM-S-272927888.7
OSM-S-377552896.2
OSM-S-515989575.3

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to facilitate the replication and validation of these findings.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock solution.

  • Preparation of Solutions: A 10 mM stock solution of the test compound is prepared in 100% DMSO. A phosphate-buffered saline (PBS) solution at pH 7.4 is used as the aqueous medium.

  • Assay Procedure: The DMSO stock solution is added to the PBS buffer to a final concentration of 100 µM (with the final DMSO concentration not exceeding 1%). The solution is shaken for 2 hours at room temperature.

  • Quantification: The samples are filtered to remove any precipitate. The concentration of the compound in the filtrate is determined by LC-MS/MS analysis against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane. An acceptor plate is filled with PBS at pH 7.4.

  • Assay Procedure: The test compound is dissolved in PBS at pH 7.4 to a final concentration of 10 µM and added to the donor wells of the filter plate. The filter plate is then placed on top of the acceptor plate, and the assembly is incubated for 4-16 hours at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated from this data.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Incubation Mixture: The test compound (1 µM) is incubated with human or rat liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 15, 30, 45, and 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The percentage of the compound remaining at each time point is then calculated.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).

  • Reaction Initiation and Termination: The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C. The reaction is then terminated by the addition of a cold organic solvent.

  • Quantification: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS. The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is then calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to proteins in the plasma.

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Assay Procedure: The test compound is added to human plasma in one chamber of the RED device. The other chamber is filled with PBS (pH 7.4). The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS. The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Structure-ADME Relationship Logic

The following diagram illustrates the general decision-making process in lead optimization based on the outcomes of in vitro ADME assays for a series of compounds like the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine derivatives.

cluster_decision Decision Point start Synthesize Analogues adme_screen In Vitro ADME Screen (Solubility, Permeability, Stability) start->adme_screen data_analysis Analyze Structure-ADME Relationship (SAR) adme_screen->data_analysis decision Favorable ADME Profile? data_analysis->decision optimize Optimize Structure (e.g., add polar groups for solubility, block metabolic sites) decision->optimize No advance Advance to Further Studies (e.g., In Vivo PK) decision->advance Yes optimize->start Iterate Design

Figure 2: Decision-making flowchart for lead optimization based on ADME data.

Comparative Analysis of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Analogs as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Core Scaffold: Direct experimental data on the biological activity of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine is limited in publicly available research. However, its structural isomer, 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine , is a cornerstone in the development of potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism. This guide focuses on the biological activity of derivatives of this isomeric scaffold, exemplified by the widely-used anti-diabetic drug Sitagliptin, and compares their performance with other known DPP-4 inhibitors.

The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl Peptidase-4 is a serine protease that plays a crucial role in regulating blood glucose levels. It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are released after a meal and stimulate insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins Insulin Secretion Insulin Secretion Lowered Blood Glucose Lowered Blood Glucose Insulin Secretion->Lowered Blood Glucose Glucagon Secretion Glucagon Secretion Increased Blood Glucose Increased Blood Glucose Glucagon Secretion->Increased Blood Glucose DPP-4 DPP-4 Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins inactivates Active Incretins->Insulin Secretion stimulates Active Incretins->Glucagon Secretion inhibits Active Incretins->DPP-4 substrate DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 inhibit

Caption: DPP-4 signaling pathway in glucose regulation.

Quantitative Comparison of DPP-4 Inhibitors

The efficacy of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for various derivatives of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold and compares them with other classes of DPP-4 inhibitors.

Inhibitor ClassCompoundDPP-4 IC50 (nM)
Triazolopiperazines Sitagliptin ((2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine)18, 19
Compound 34b4.3
Compound 46b (4-fluorobenzyl-substituted derivative)0.18
Cyanopyrrolidines Vildagliptin62
Saxagliptin50
Xanthines Linagliptin1
Other Heterocycles Alogliptin24

Data sourced from multiple studies for comparative purposes.[2][3][4]

Experimental Protocols: In Vitro DPP-4 Inhibition Assay

The determination of DPP-4 inhibitory activity is commonly performed using a fluorometric assay.

Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-4. The release of the fluorescent AMC molecule is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of AMC release is reduced.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (pH 8.0)

  • Test compounds (e.g., 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivatives) and known inhibitors (e.g., Sitagliptin)

  • 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Test compounds and known inhibitors are serially diluted to various concentrations.

  • Enzyme and Inhibitor Incubation: A solution of human recombinant DPP-4 is pre-incubated with the test compounds or a known inhibitor in a 96-well plate for a specified period (e.g., 10 minutes at 37°C) to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the DPP-4 substrate (H-Gly-Pro-AMC) to each well.

  • Signal Detection: The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured over time (e.g., 30 minutes at 37°C).

  • Data Analysis: The rate of increase in fluorescence is calculated. The percent inhibition for each compound concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Experimental_Workflow Serial Dilution of Inhibitors Serial Dilution of Inhibitors Pre-incubation with DPP-4 Enzyme Pre-incubation with DPP-4 Enzyme Serial Dilution of Inhibitors->Pre-incubation with DPP-4 Enzyme Addition of Substrate (Gly-Pro-AMC) Addition of Substrate (Gly-Pro-AMC) Pre-incubation with DPP-4 Enzyme->Addition of Substrate (Gly-Pro-AMC) DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->Pre-incubation with DPP-4 Enzyme Kinetic Fluorescence Reading Kinetic Fluorescence Reading Addition of Substrate (Gly-Pro-AMC)->Kinetic Fluorescence Reading Substrate Substrate Substrate->Addition of Substrate (Gly-Pro-AMC) Calculation of Inhibition (%) Calculation of Inhibition (%) Kinetic Fluorescence Reading->Calculation of Inhibition (%) IC50 Determination IC50 Determination Calculation of Inhibition (%)->IC50 Determination

Caption: Workflow for DPP-4 inhibition assay.

Structure-Activity Relationship (SAR) of Triazolopiperazine Derivatives

The development of Sitagliptin and other potent triazolopiperazine-based DPP-4 inhibitors has provided valuable insights into their structure-activity relationships.

SAR_Logic cluster_scaffold Triazolopiperazine Core cluster_modifications Key Modifications for Potency Triazolopiperazine 5,6,7,8-Tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Trifluoromethyl Trifluoromethyl group at C3 Triazolopiperazine->Trifluoromethyl enhances binding Beta-amino acid side chain β-amino acid side chain Triazolopiperazine->Beta-amino acid side chain mimics substrate High Potency & Selectivity High Potency & Selectivity Trifluoromethyl->High Potency & Selectivity Trifluorophenyl Trifluorophenyl group Beta-amino acid side chain->Trifluorophenyl occupies S1 pocket Trifluorophenyl->High Potency & Selectivity

Caption: Key SAR for triazolopiperazine DPP-4 inhibitors.

Key findings from SAR studies indicate that:

  • The trifluoromethyl group on the triazole ring is crucial for high potency.[5]

  • The β-amino acid side chain effectively mimics the dipeptide substrate of DPP-4.

  • A trifluorophenyl group attached to the β-amino acid side chain optimally occupies the S1 pocket of the enzyme's active site.[5]

  • The stereochemistry of substituents on the piperazine ring significantly influences inhibitory activity.

References

Confirming Target Engagement of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine scaffold is a promising heterocyclic motif in modern drug discovery, demonstrating potential across various therapeutic areas. This guide provides a comparative analysis of the target engagement of hypothetical compounds based on this scaffold, with a focus on protein kinase inhibition, a frequently observed activity for related molecular architectures. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant biological pathways and experimental workflows, this document aims to facilitate the evaluation and progression of this compound class in research and development settings.

Postulated Primary Targets: c-Met and VEGFR-2 Kinases

Based on extensive literature analysis of structurally related triazolopyrazine, pyrazolopyrimidine, and other fused heterocyclic systems, the receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are identified as highly probable targets for compounds featuring the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine core. Both c-Met and VEGFR-2 are pivotal in cancer cell signaling, promoting proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of these kinases is a hallmark of numerous malignancies, making them validated and compelling targets for therapeutic intervention.[4][5]

Comparative Analysis of Target Engagement

To objectively assess the potential of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine derivatives, this section compares their hypothetical target engagement data with established, clinically relevant inhibitors of c-Met and VEGFR-2. The data presented here is illustrative and serves as a benchmark for evaluating novel compounds from this chemical series.

Quantitative Data for Target Inhibition

The following tables summarize the in vitro potency of hypothetical 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine compounds (referred to as TTP compounds) against c-Met and VEGFR-2, alongside data for well-characterized inhibitors.

Table 1: Comparative Inhibitory Activity against c-Met Kinase

CompoundScaffold TypeTargetIC50 (nM)
TTP-1 (Hypothetical) 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazinec-Met15
TTP-2 (Hypothetical) 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazinec-Met25
CrizotinibPyridinec-Met, ALK8
CabozantinibQuinoline-carboxamidec-Met, VEGFRs4
TivantinibPyrrolidine-fused quinolinonec-Met350

Data for comparator compounds are compiled from publicly available sources and are intended for comparative purposes.

Table 2: Comparative Inhibitory Activity against VEGFR-2 Kinase

CompoundScaffold TypeTargetIC50 (nM)
TTP-3 (Hypothetical) 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazineVEGFR-230
TTP-4 (Hypothetical) 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazineVEGFR-245
SorafenibPyridine-carboxamide ureaVEGFR-2, PDGFR, RAF90
SunitinibIndolinoneVEGFR-2, PDGFR, KIT80
LenvatinibQuinolineVEGFRs, FGFRs, PDGFRα, KIT, RET4.6

Data for comparator compounds are compiled from publicly available sources and are intended for comparative purposes.[6][7]

Experimental Protocols for Target Engagement Confirmation

To ensure the reproducibility and validity of target engagement studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials: Recombinant human c-Met or VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and TR-FRET reader).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (Eu-labeled antibody). g. Incubate for 60 minutes to allow for antibody binding. h. Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement within a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: a. Culture a relevant cancer cell line (e.g., a cell line with known c-Met or VEGFR-2 expression) to 70-80% confluency. b. Treat the cells with the test compound or vehicle (DMSO) at various concentrations for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. d. Cool the samples to room temperature.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or sonication. b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed. c. Collect the supernatant containing the soluble proteins. d. Quantify the amount of soluble target protein (c-Met or VEGFR-2) in each sample using a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Graphical representations are essential for understanding complex biological and experimental processes. The following diagrams were generated using the DOT language.

Simplified c-Met Signaling Pathway

cMet_Signaling cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Angiogenesis Angiogenesis cMet->Angiogenesis Metastasis Metastasis cMet->Metastasis TTP TTP Compound TTP->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: Simplified c-Met signaling pathway and the inhibitory action of TTP compounds.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow start Start: Cell Culture treatment Treat cells with TTP Compound or Vehicle start->treatment harvest Harvest Cells treatment->harvest heat_challenge Apply Thermal Gradient harvest->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->quantification analysis Data Analysis: Plot Melting Curves quantification->analysis end End: Confirm Target Engagement analysis->end

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative data and detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of new compounds within this chemical class. By confirming target engagement through robust biochemical and cellular assays, researchers can confidently advance promising candidates through the drug discovery pipeline. The potential for these compounds to inhibit key cancer-related targets like c-Met and VEGFR-2 warrants further investigation and optimization.

References

Comparative Cross-Reactivity Profiling of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Selectivity

The 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold has emerged as a promising privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Understanding the cross-reactivity profile of derivatives based on this core is crucial for assessing their therapeutic potential and anticipating off-target effects. This guide provides a comparative analysis of the selectivity of these compounds, supported by available experimental data and detailed methodologies.

Selectivity Profile of Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as ATR Inhibitors

A notable example of cross-reactivity profiling for this scaffold comes from a study on potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR is a key regulator of the DNA damage response, and its inhibition is a promising strategy in cancer therapy. In this study, a series of 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine derivatives were evaluated for their inhibitory activity against ATR and other related kinases from the phosphatidylinositol 3-kinase-related kinase (PIKK) family, as well as the structurally related kinase mTOR.[1][2]

The data reveals that while initial hits in the series showed some cross-reactivity with other PIKK family members like ATM and DNA-PK, medicinal chemistry optimization led to compounds with high selectivity for ATR.[1]

Table 1: Comparative Kinase Inhibition Profile of a Representative 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine Derivative (Compound 7)

Target KinaseIC50 (nM)Selectivity vs. ATR
ATR0.4-
ATM>10,000>25,000-fold
DNA-PK>10,000>25,000-fold
PI3Kα>10,000>25,000-fold
mTOR40100-fold

Data extracted from a study on novel ATR inhibitors.[1][2]

This high degree of selectivity against other PIKK family members is a significant finding, as off-target inhibition of these kinases can lead to unwanted cellular toxicity. The roughly 100-fold selectivity against mTOR is also noteworthy.

Broader Kinase Cross-Reactivity

While the detailed selectivity profiling against a broad kinase panel for the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine core is not extensively reported in publicly available literature, the broader class of pyrazine-based compounds has been investigated as inhibitors of various kinases. For instance, a recent review of pyrazine-based kinase inhibitors highlights that various fused pyrazine scaffolds, including pyrazolo[1,5-a]pyrazines, have been explored as inhibitors for targets such as Janus kinases (JAKs).[3] A patent filed by Array Biopharmaceuticals describes pyrazolo[1,5-a]pyrazine derivatives as JAK inhibitors with claimed IC50 values of less than 10 nM against JAK1, JAK2, JAK3, and TYK2, although specific compound structures and detailed cross-reactivity data were not disclosed.[3]

This suggests that the 5,6,7,8-tetrahydrotriazolo[1,5-a]pyrazine scaffold, depending on its substitution pattern, may have the potential to interact with other kinase families beyond the PIKKs. The nature and position of substituents on the core structure play a critical role in determining the selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the cross-reactivity profiling of kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay format is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, and the inhibition by the test compound is determined relative to a control without the inhibitor.

Typical Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase enzymes.

    • Specific peptide or protein substrates for each kinase.

    • Adenosine triphosphate (ATP).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • Detection reagents (e.g., radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), ADP-Glo™ Kinase Assay kit, or phospho-specific antibodies).

    • Microplates (e.g., 96-well or 384-well).

    • Plate reader (scintillation counter, luminometer, or fluorescence reader, depending on the detection method).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO and then in assay buffer. b. Add the diluted compound or DMSO (vehicle control) to the wells of the microplate. c. Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction using an appropriate stop solution (e.g., EDTA for ATP-dependent kinases). g. Quantify the kinase activity using the chosen detection method. For example, in a radiometric assay, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured. In an ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction that generates a luminescent signal. h. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. i. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Kinase Inhibition Assay (e.g., Western Blotting for Phospho-Substrate)

This assay assesses the ability of a compound to inhibit a kinase within a cellular context, providing more physiologically relevant data.

Objective: To determine the cellular potency of a test compound by measuring the phosphorylation of a downstream substrate of the target kinase in intact cells.

Principle: Cells are treated with the test compound, and then the level of phosphorylation of a specific substrate of the target kinase is measured, typically by Western blotting using a phospho-specific antibody.

Typical Protocol:

  • Reagents and Materials:

    • Cell line expressing the target kinase and substrate.

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (total substrate and phospho-specific substrate).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting equipment.

    • Imaging system for chemiluminescence detection.

  • Procedure: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration. c. If the kinase is activated by a specific stimulus, add the stimulus for a defined period before cell lysis. d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay). f. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. g. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). h. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody. j. Detect the signal using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading. l. Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. m. Determine the cellular IC50 value from the dose-response curve.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and the workflow for cross-reactivity profiling.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response

Caption: A simplified signaling pathway illustrating the cascade of kinase activation.

Experimental_Workflow Compound 5,6,7,8-Tetrahydrotriazolo [1,5-a]pyrazine Derivative PrimaryAssay Primary Target Assay (e.g., ATR Kinase Assay) Compound->PrimaryAssay SelectivityPanel Kinase Selectivity Panel (e.g., PIKK family, broad panel) PrimaryAssay->SelectivityPanel Hits CellularAssay Cell-Based Assays (Target Engagement & Off-Target) PrimaryAssay->CellularAssay DataAnalysis Data Analysis (IC50 Determination, Selectivity Fold) SelectivityPanel->DataAnalysis CellularAssay->DataAnalysis Profile Cross-Reactivity Profile DataAnalysis->Profile

References

head-to-head comparison of different synthetic routes to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine

The bicyclic heteroaromatic compound 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine is a crucial scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a widely used treatment for type 2 diabetes. The efficiency and practicality of the synthetic route to this core structure are of significant interest to researchers and professionals in drug development. This guide provides a head-to-head comparison of prominent synthetic routes, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Comparative Summary of Synthetic Routes

The following table summarizes the key aspects of three distinct synthetic routes to the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine core and its derivatives.

Parameter Route 1: From Ethyl Trifluoroacetate Route 2: From 2-Chloropyrazine Route 3: From α-Amino Acids (Intramolecular Click Chemistry)
Starting Materials Ethyl trifluoroacetate, Hydrazine hydrate, Chloroacetyl chloride, Ethylenediamine2-Chloropyrazine, Hydrazine hydrate, Trifluoroacetic anhydrideα-Amino acid derivatives, an alkyne-containing coupling partner, and an azide source
Key Steps Hydrazide formation, Acylation, Oxadiazole formation, Reaction with ethylenediamine, CyclizationHydrazinopyrazine formation, Acylation with trifluoroacetic anhydride, Cyclization, Catalytic hydrogenationSynthesis of an azido-alkyne precursor, Intramolecular cycloaddition
Overall Yield Not explicitly stated as a single value, but individual step yields are reported.Stated to be suitable for industrial production, implying good overall yield.High, with a reported yield of 92% for a specific example.[1]
Product Purity Not explicitly stated for the final core structure.High, with a reported HPLC purity of 99.3% for the hydrochloride salt of a derivative.[2]High, often not requiring purification beyond solvent evaporation.[1]
Reaction Conditions Multi-step process with varying temperatures from -20 °C to 80 °C.[3]Involves heating, refluxing, and high-pressure hydrogenation (4 bar).[2]Mild reaction conditions, often at room temperature.[1]
Advantages Utilizes readily available starting materials.Simple route with readily available starting materials, suitable for industrial scale-up.[2]High efficiency, excellent yields, high purity, and mild reaction conditions.[1]
Disadvantages A multi-step synthesis which may be less efficient overall.The use of high-pressure hydrogenation may require specialized equipment.The synthesis of the initial azido-alkyne precursor can be multi-stepped.

Experimental Protocols

Route 1: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine Hydrochloride (Derivative of the Core Structure)[3]

This route describes the synthesis of a key derivative of the target scaffold.

Step 1: Synthesis of Trifluoroacetohydrazide (II) Ethyl trifluoroacetate (I) is dissolved in acetonitrile and reacted with a 35% (w/v) solution of hydrazine hydrate for 1 hour at 20 °C to yield trifluoroacetohydrazide (II).

Step 2: Synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide (III) Without isolation of II, a 50% (w/v) sodium hydroxide solution and a solution of chloroacetyl chloride in acetonitrile are added dropwise at 10 °C. The reaction proceeds for 3 hours.

Step 3: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV) The intermediate III is cyclized using phosphorus oxychloride (POCl₃) in acetonitrile at 80 °C for 24 hours.

Step 4: Synthesis of 3-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]pyrazin-8(7H)-one (V) Intermediate IV is reacted with 3 equivalents of ethylenediamine in methanol at -20 °C for 1 hour.

Step 5: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine Hydrochloride (VI) Intermediate V (20.2 g, 96 mmol) is suspended in methanol (80 mL) and heated to 55 °C. Concentrated hydrochloric acid (37%, 97 mmol) is added dropwise, and the mixture is stirred for 1 hour at 55 °C. The solvent is then partially evaporated under reduced pressure to precipitate the crystalline product.

Route 2: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine Hydrochloride (Derivative of the Core Structure)[2]

Step 1: Synthesis of 2-Hydrazinopyrazine To a solution of ethanol and hydrazine hydrate, 2-chloropyrazine is added dropwise. The pH is adjusted to 6, and impurities are removed to yield 2-hydrazinopyrazine.

Step 2: Synthesis of 3-(trifluoromethyl)-[2][3][4]triazolo[4,3-a]pyrazine Chlorobenzene and trifluoroacetic anhydride are added to a reaction vessel. The 2-hydrazinopyrazine from the previous step is then added with stirring. The mixture is heated, and methanesulfonic acid is added. The reaction is brought to reflux, and the trifluoroacetic acid formed is distilled off. After the reaction is complete, the mixture is concentrated to dryness under reduced pressure. The pH is then adjusted to 12, and the organic phase is separated and purified.

Step 3: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazolo[4,3-a]pyrazine Hydrochloride In a high-pressure kettle under a nitrogen atmosphere, an ethanol solution of the product from Step 2 is added along with 10% palladium on carbon. The mixture is hydrogenated at 4 bar for 4.5 hours at 23-25 °C. After the reaction, the catalyst is filtered off, and the filtrate is concentrated. The residue is mixed with an ethanolic solution of hydrogen chloride and stirred for 1 hour at 25 °C, then 2 hours at 0 °C, and left overnight at -15 °C. The precipitated product is filtered, washed with cold ethanol/MTBE, and dried to a constant weight to give the final product with a reported HPLC purity of 99.3%.[2]

Route 3: Synthesis of Chiral 4,5,6,7-Tetrahydro[2][3][5]triazolo[1,5-a]pyrazines via Intramolecular 'Click' Reaction[1]

This route provides a general strategy for synthesizing chiral versions of the target scaffold.

Step 1: Synthesis of Azido-Alkyne Precursor An appropriate α-amino acid derivative is used as the starting material. Through a series of standard organic transformations, an azide functionality is introduced at one end of the molecule and a terminal alkyne at another, creating a linear precursor poised for cyclization. The specific steps for this precursor synthesis will vary depending on the desired substitution pattern.

Step 2: Intramolecular 'Click' Cycloaddition The azido-alkyne precursor is dissolved in a suitable solvent, such as chloroform. The intramolecular Huisgen cycloaddition (a "click" reaction) is then allowed to proceed. In one reported example, the reaction was complete in 12 hours at room temperature.[1]

Step 3: Product Isolation A significant advantage of this method is the often straightforward isolation of the product. In many cases, simply evaporating the solvent yields the pure cyclized product in high yield (e.g., 92%).[1]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three described synthetic routes.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 A1 Ethyl Trifluoroacetate B1 Trifluoroacetohydrazide A1->B1 Hydrazine Hydrate C1 N'-(2-chloroacetyl)-2,2,2- trifluoroacetohydrazide B1->C1 Chloroacetyl Chloride D1 2-(chloromethyl)-5-(trifluoromethyl) -1,3,4-oxadiazole C1->D1 POCl3 E1 3-(trifluoromethyl)-[1,2,4]triazolo [4,3-a]pyrazin-8(7H)-one D1->E1 Ethylenediamine F1 5,6,7,8-Tetrahydrotriazolo [1,5-a]pyrazine Derivative E1->F1 HCl A2 2-Chloropyrazine B2 2-Hydrazinopyrazine A2->B2 Hydrazine Hydrate C2 3-(trifluoromethyl)-[1,2,4]triazolo [4,3-a]pyrazine B2->C2 Trifluoroacetic Anhydride D2 5,6,7,8-Tetrahydrotriazolo [1,5-a]pyrazine Derivative C2->D2 H2, Pd/C A3 α-Amino Acid Derivative B3 Azido-Alkyne Precursor A3->B3 Multi-step Synthesis C3 Chiral 5,6,7,8-Tetrahydro triazolo[1,5-a]pyrazine B3->C3 Intramolecular Click Reaction

Caption: Comparative schematic of three synthetic routes to the 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine scaffold.

Conclusion

The choice of synthetic route to 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its derivatives depends on several factors, including the desired scale of the synthesis, the availability of specific starting materials and reagents, and the need for enantiopure products.

  • Route 1 provides a classical, linear synthesis from simple starting materials.

  • Route 2 appears to be a more streamlined approach that is amenable to industrial production, yielding a high-purity product.[2]

  • Route 3 offers an elegant and highly efficient method for accessing chiral versions of the target molecule under mild conditions, which is particularly valuable in a drug discovery context.[1]

For large-scale, achiral synthesis, Route 2 may be the most cost-effective and practical. For the synthesis of diverse libraries of chiral analogs for structure-activity relationship (SAR) studies, the intramolecular click chemistry approach of Route 3 is exceptionally powerful. Route 1, while viable, may be less efficient than the other two options. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this important heterocyclic scaffold.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydrotriazolo[1,5-a]pyrazine and its Derivatives

Essential Guide to the Safe Disposal of 5,6,7,8-Tetrahydro[1][2][3]triazolo[1,5-a]pyrazine and its Derivatives

This document provides crucial safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydro[1][2]triazolo[1,5-a]pyrazine and structurally related compounds. The following procedures are synthesized from safety data sheets (SDS) for this chemical family and are intended for researchers, scientists, and drug development professionals.

It is imperative to consult the specific Safety Data Sheet for the exact compound in use and to adhere strictly to all local, state, and federal regulations governing chemical waste disposal.

Immediate Safety and Handling for Disposal

Prior to initiating any disposal procedures, ensure all necessary personal protective equipment is worn and that you are operating in a well-ventilated area.[1] In the event of a spill, immediately contain the material, prevent it from entering drains, and clean up using dry methods to avoid dust generation.[1][2]

Personal Protective Equipment (PPE) Summary

A summary of recommended personal protective equipment for handling this chemical during disposal is provided below.

PPE CategorySpecification
Eye/Face ProtectionSafety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]
Skin ProtectionChemical-resistant gloves (inspect before use) and protective clothing to prevent skin contact.[1][2]
Respiratory ProtectionA NIOSH-approved dust respirator should be used, especially when there is a risk of dust formation.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 5,6,7,8-Tetrahydro[1][2]triazolo[1,5-a]pyrazine is through a licensed professional waste disposal service.[2] The following steps outline the general procedure:

  • Collection and Storage of Waste:

    • Carefully collect the waste material, minimizing dust formation.[2]

    • Place the waste in a clean, dry, and properly labeled, sealable container.[1][2]

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

  • Contacting a Licensed Waste Disposal Service:

    • Arrange for the collection of the chemical waste by a licensed and authorized hazardous waste disposal company.[2]

    • Provide the waste disposal service with a copy of the Safety Data Sheet for the specific compound.

  • Recommended Disposal Method:

    • The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Alternatively, the waste may be disposed of at an authorized hazardous or special waste collection point.[1]

  • Decontamination:

    • Thoroughly decontaminate any equipment used in the handling and disposal process.

    • Dispose of any contaminated materials, including gloves and disposable lab coats, as hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of 5,6,7,8-Tetrahydro[1][2]triazolo[1,5-a]pyrazine.

startStart: Have 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine wasteconsult_sdsConsult specific SDS and local regulationsstart->consult_sdsppeWear appropriate PPE (Gloves, Goggles, Respirator)consult_sds->ppecollectCollect waste in a labeled, sealed containerppe->collectcontact_disposalContact licensed hazardous waste disposal servicecollect->contact_disposalend_disposalArrange for pickup and proper disposal (e.g., incineration)contact_disposal->end_disposal

Caption: Disposal workflow for 5,6,7,8-Tetrahydro[1][2]triazolo[1,5-a]pyrazine.

Personal protective equipment for handling 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Essential Safety and Operational Guide for 5,6,7,8-Tetrahydro[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 5,6,7,8-Tetrahydro[1][2]triazolo[1,5-a]pyrazine (CAS No. 233278-56-3). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or airborne particles.[3]
Skin Protection Nitrile rubber gloves (or other chemically resistant gloves). A lab coat or chemical-resistant apron should be worn.To prevent skin irritation upon contact.[3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and absorption.[3]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so in a fume hood to minimize inhalation of any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the setup is secure within a fume hood.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[5]
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.[5]

Disposal Plan

  • Waste Chemical: Dispose of unused or waste 5,6,7,8-Tetrahydro[1][2]triazolo[1,5-a]pyrazine as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable labware, gloves, and bench paper that have come into contact with the chemical should be placed in a sealed, labeled hazardous waste container for proper disposal.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling 5,6,7,8-Tetrahydro[1][2]triazolo[1,5-a]pyrazine.

PPE_Selection_WorkflowPPE Selection for 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazinecluster_assessmentHazard Assessmentcluster_ppePPE Selectioncluster_controlsEngineering ControlsHazard_IDIdentify Hazards:- Skin Irritant- Eye Irritant- Respiratory Irritant- Harmful if SwallowedEye_ProtectionEye Protection:Safety Goggles or Face ShieldHazard_ID->Eye_ProtectionEye IrritantSkin_ProtectionSkin Protection:Nitrile Gloves and Lab CoatHazard_ID->Skin_ProtectionSkin IrritantRespiratory_ProtectionRespiratory Protection:Work in Fume HoodHazard_ID->Respiratory_ProtectionRespiratory IrritantVentilationUse in a Well-Ventilated Area(Fume Hood)Hazard_ID->VentilationInhalation HazardSafety_EquipmentEnsure Access to:- Eyewash Station- Safety ShowerVentilation->Safety_Equipment

Caption: PPE selection workflow based on hazard identification.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.